Product packaging for Ac-hMCH(6-16)-NH2(Cat. No.:)

Ac-hMCH(6-16)-NH2

Cat. No.: B12411857
M. Wt: 1394.7 g/mol
InChI Key: GCUCBSVZUDAARP-IHLBVCFISA-N
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Description

Ac-hMCH(6-16)-NH2 is a useful research compound. Its molecular formula is C58H99N21O13S3 and its molecular weight is 1394.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H99N21O13S3 B12411857 Ac-hMCH(6-16)-NH2

Properties

Molecular Formula

C58H99N21O13S3

Molecular Weight

1394.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C58H99N21O13S3/c1-30(2)25-39(74-49(86)37(19-24-95-6)72-52(89)42(29-94)77-48(85)35(70-32(5)80)11-7-20-66-56(60)61)47(84)69-27-44(82)71-36(12-8-21-67-57(62)63)50(87)78-45(31(3)4)54(91)75-40(26-33-15-17-34(81)18-16-33)51(88)73-38(13-9-22-68-58(64)65)55(92)79-23-10-14-43(79)53(90)76-41(28-93)46(59)83/h15-18,30-31,35-43,45,81,93-94H,7-14,19-29H2,1-6H3,(H2,59,83)(H,69,84)(H,70,80)(H,71,82)(H,72,89)(H,73,88)(H,74,86)(H,75,91)(H,76,90)(H,77,85)(H,78,87)(H4,60,61,66)(H4,62,63,67)(H4,64,65,68)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,45-/m0/s1

InChI Key

GCUCBSVZUDAARP-IHLBVCFISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CS)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C

Origin of Product

United States

Foundational & Exploratory

The Agonistic Action of Ac-hMCH(6-16)-NH2 on Melanin-Concentrating Hormone Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-hMCH(6-16)-NH2 is a synthetic peptide fragment of the endogenous neuropeptide melanin-concentrating hormone (MCH). It acts as a potent, non-selective agonist for both known MCH receptors, MCHR1 and MCHR2. This guide provides an in-depth analysis of the mechanism of action of this compound, detailing its binding affinities, functional potencies, and the distinct signaling cascades it initiates through each receptor subtype. The information presented herein is intended to support further research and drug development efforts targeting the MCH system, which is implicated in the regulation of energy homeostasis, appetite, and other physiological processes.

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in the central regulation of feeding behavior and energy balance.[1] Its physiological effects are mediated through two G protein-coupled receptors (GPCRs), the melanin-concentrating hormone receptor 1 (MCHR1) and receptor 2 (MCHR2).[1] this compound, a truncated analog of human MCH, has been instrumental in elucidating the function of these receptors. This peptide encompasses the core cyclic structure essential for receptor binding and activation.[2] Understanding its mechanism of action is fundamental for the development of selective modulators of the MCH system for therapeutic applications.

Receptor Binding and Functional Potency of this compound

This compound is characterized as a non-selective agonist, demonstrating high affinity and potent activation of both MCHR1 and MCHR2.[3][4][5][6] The binding affinity is typically determined through competitive radioligand binding assays, while functional potency is assessed by measuring downstream signaling events, such as intracellular calcium mobilization.

Quantitative Data Summary

The following table summarizes the reported binding affinities (IC50) and functional potencies (EC50) of this compound for human MCH receptors.

ParameterMCH-1RMCH-2RAssay TypeReference
IC50 0.16 nM2.7 nMRadioligand Binding Assay[3][4][5][6]
EC50 20 nM98 nMAequorin Functional Assay (Ca2+ mobilization)[5]

Mechanism of Action: Signaling Pathways

Upon binding, this compound induces conformational changes in MCHR1 and MCHR2, leading to the activation of distinct intracellular signaling cascades.

MCHR1 Signaling

MCHR1 is known to couple to multiple G protein subtypes, primarily Gi/o and Gq.[3] This dual coupling results in a complex downstream signaling profile.

  • Gi/o Pathway: Activation of the Gi/o pathway by this compound leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA).

  • Gq Pathway: Coupling to Gq activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).

  • MAPK/ERK Pathway: Both Gi/o and Gq pathways can converge on the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) cascade, a key pathway involved in regulating gene expression and cell proliferation.

MCHR1_Signaling_Pathway cluster_receptor MCHR1 Activation cluster_g_protein G-Protein Coupling cluster_downstream Downstream Effectors Ac_hMCH This compound MCHR1 MCH-1R Ac_hMCH->MCHR1 Binds to G_alpha_i_o Gαi/o MCHR1->G_alpha_i_o G_alpha_q Gαq MCHR1->G_alpha_q AC Adenylyl Cyclase G_alpha_i_o->AC Inhibits MAPK_ERK MAPK/ERK Pathway G_alpha_i_o->MAPK_ERK Activates PLC Phospholipase C (PLC) G_alpha_q->PLC Activates G_alpha_q->MAPK_ERK Activates cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Decreases activity IP3 IP3 PLC->IP3 Generates Ca2_plus Intracellular Ca2+ IP3->Ca2_plus Increases

Diagram 1: MCHR1 Signaling Pathway
MCHR2 Signaling

MCHR2 signaling is understood to be more specific, primarily coupling to the Gq protein.

  • Gq Pathway: Similar to MCHR1, activation of MCHR2 by this compound engages the Gq pathway, leading to PLC activation, IP3 production, and a subsequent increase in intracellular calcium levels.

MCHR2_Signaling_Pathway cluster_receptor MCHR2 Activation cluster_g_protein G-Protein Coupling cluster_downstream Downstream Effectors Ac_hMCH This compound MCHR2 MCH-2R Ac_hMCH->MCHR2 Binds to G_alpha_q Gαq MCHR2->G_alpha_q PLC Phospholipase C (PLC) G_alpha_q->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2_plus Intracellular Ca2+ IP3->Ca2_plus Increases

Diagram 2: MCHR2 Signaling Pathway

Experimental Protocols

The characterization of this compound activity relies on standardized in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (for IC50 determination)

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to MCH receptors.

  • Membrane Preparation:

    • HEK293 cells stably expressing either human MCHR1 or MCHR2 are harvested.

    • Cells are lysed by hypotonic shock in a buffer (e.g., 5 mM HEPES, pH 7.4) and homogenized.

    • The homogenate is centrifuged at low speed to remove nuclei and debris.

    • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Binding Reaction:

    • In a 96-well plate, cell membranes (typically 5-15 µg of protein) are incubated with a fixed concentration of a radiolabeled MCH ligand (e.g., [125I]-MCH).

    • A range of concentrations of unlabeled this compound is added to compete for binding.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled MCH.

    • The reaction is incubated at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The percentage of specific binding is plotted against the concentration of this compound.

    • The IC50 value, the concentration of the peptide that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Aequorin Functional Assay (for EC50 determination)

This assay measures the increase in intracellular calcium concentration upon receptor activation.

  • Cell Preparation:

    • CHO-K1 or HEK293 cells are co-transfected with the gene for either MCHR1 or MCHR2 and the photoprotein aequorin.

    • Transfected cells are cultured to allow for protein expression.

  • Aequorin Loading:

    • Cells are harvested and incubated with the cofactor coelenterazine in a serum-free medium in the dark for a specified time (e.g., 4 hours) to reconstitute the active aequorin photoprotein.

  • Calcium Mobilization Measurement:

    • Aliquots of the aequorin-loaded cells are placed into the wells of a luminometer plate.

    • Varying concentrations of this compound are injected into the wells.

    • The binding of the agonist to the receptor triggers a calcium influx, which in turn causes aequorin to emit light.

    • The light emission is measured by the luminometer.

  • Data Analysis:

    • The luminescence signal is integrated over time and plotted against the concentration of this compound.

    • The EC50 value, the concentration of the peptide that produces 50% of the maximal response, is calculated using a sigmoidal dose-response curve fit.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Aequorin Functional Assay Membrane_Prep Membrane Preparation (MCHR1/2 expressing cells) Incubation Incubation (Membranes + [125I]-MCH + this compound) Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Calculation Counting->IC50_Calc Cell_Prep Cell Preparation (MCHR1/2 & Aequorin co-expression) Aequorin_Loading Coelenterazine Loading Cell_Prep->Aequorin_Loading Luminometry Luminometry (Injection of this compound) Aequorin_Loading->Luminometry EC50_Calc EC50 Calculation Luminometry->EC50_Calc

Diagram 3: Experimental Workflow for Characterization

Conclusion

This compound serves as a valuable pharmacological tool for investigating the MCH system. Its non-selective agonism at both MCHR1 and MCHR2 allows for the study of the combined effects of activating these receptors. The distinct signaling pathways initiated by MCHR1 (Gi/o and Gq) and MCHR2 (Gq) highlight the complexity of MCH-mediated physiological responses. The detailed experimental protocols provided in this guide offer a foundation for the consistent and reproducible characterization of this and other MCH receptor modulators, which is essential for advancing our understanding of their therapeutic potential.

References

Ac-hMCH(6-16)-NH2: A Non-Selective Agonist for Melanin-Concentrating Hormone Receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in the regulation of energy homeostasis, appetite, and other physiological processes. Its effects are mediated through two G protein-coupled receptors (GPCRs), the MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2). Ac-hMCH(6-16)-NH2 is a truncated analog of human MCH that has been identified as a potent, non-selective agonist for both MCHR1 and MCHR2. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, the signaling pathways it activates, and detailed experimental protocols for its characterization.

Data Presentation

The pharmacological activity of this compound has been characterized through various in vitro assays. The following tables summarize the quantitative data for its binding affinity and functional potency at both human MCH receptors.

Table 1: Binding Affinity of this compound for Human MCH Receptors

ReceptorAssay TypeParameterValue (nM)
MCHR1Radioligand BindingIC500.16[1][2][3][4][5][6][7]
MCHR2Radioligand BindingIC502.7[1][2][3][4][5][6][7]

Table 2: Functional Activity of this compound at Human MCH Receptors

ReceptorAssay TypeParameterValue (nM)
MCHR1AequorinEC5020[2][8]
MCHR2AequorinEC5098[2][8]

MCH Receptor Signaling Pathways

This compound elicits its physiological effects by activating distinct downstream signaling cascades upon binding to MCHR1 and MCHR2.

MCHR1 Signaling: MCH receptor 1 is known to couple to multiple G proteins, primarily Gi and Gq[9][10][11]. Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gq pathway activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

MCHR1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound MCHR1 MCHR1 This compound->MCHR1 Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC PLC PLC Gq->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Response_Inhibition Inhibitory Cellular Response cAMP->Response_Inhibition Ca2 Ca²⁺ IP3->Ca2 Response_Activation Excitatory Cellular Response Ca2->Response_Activation PKC PKC DAG->PKC PKC->Response_Activation MCHR2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound MCHR2 MCHR2 This compound->MCHR2 Gq Gαq MCHR2->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ IP3->Ca2 Response_Activation Excitatory Cellular Response Ca2->Response_Activation Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_binding Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis & Conclusion A1 Synthesize & Purify This compound A2 Prepare Stock Solutions & Dilution Series A1->A2 B2 Radioligand Binding Assay A2->B2 C2 Calcium Mobilization Assay (FLIPR or Aequorin) A2->C2 B1 Prepare MCHR1/MCHR2 Expressing Membranes B1->B2 B3 Determine IC50 Values B2->B3 D1 Compare Binding & Functional Data for MCHR1 and MCHR2 B3->D1 C1 Culture MCHR1/MCHR2 Expressing Cells C1->C2 C3 Determine EC50 Values C2->C3 C3->D1 D2 Conclude Non-Selective Agonist Profile D1->D2

References

Ac-hMCH(6-16)-NH2: A Technical Guide to its Structure, Synthesis, and In Vitro Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and in vitro pharmacological characterization of the synthetic peptide Ac-hMCH(6-16)-NH2, a non-selective agonist of the human melanin-concentrating hormone (MCH) receptors 1 and 2. This document details the peptide's chemical properties, a robust methodology for its chemical synthesis, and standardized protocols for assessing its binding affinity and functional activity.

Peptide Structure and Properties

This compound is a truncated and modified analog of the endogenous human melanin-concentrating hormone. Its structure is characterized by an 11-amino acid sequence with a disulfide bridge, N-terminal acetylation, and C-terminal amidation.

Sequence: Ac-Arg-Cys-Met-Leu-Gly-Arg-Val-Tyr-Arg-Pro-Cys-NH2 (Disulfide bridge: Cys2-Cys11)

PropertyValue
Molecular Formula C58H99N21O13S3
Molecular Weight 1394.73 g/mol
CAS Number 1053601-50-5
Structure Cyclic peptide with one disulfide bond
Modifications N-terminal Acetylation, C-terminal Amidation

Biological Activity at MCH Receptors

This compound functions as a potent, non-selective agonist at both the human MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2). Its activity has been quantified through competitive binding assays and functional cell-based assays.

ParameterMCH Receptor 1 (MCHR1)MCH Receptor 2 (MCHR2)
Binding Affinity (IC50) 0.16 nM[1][2]2.7 nM[1][2]
Functional Potency (EC50) 20 nM98 nM

Signaling Pathways

Activation of MCH receptors by agonists such as this compound initiates intracellular signaling cascades. MCHR1 is known to couple to both Gαi and Gαq proteins, while MCHR2 primarily signals through Gαq.

MCHR1_Signaling cluster_membrane Plasma Membrane MCHR1 MCHR1 G_protein Gαi / Gαq MCHR1->G_protein Activation Agonist This compound Agonist->MCHR1 AC Adenylate Cyclase G_protein->AC Inhibition (Gαi) PLC Phospholipase C G_protein->PLC Activation (Gαq) cAMP cAMP AC->cAMP Production ↓ PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC ERK ERK/MAPK Pathway PKC->ERK

Caption: MCHR1 Signaling Pathway.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using Fmoc/tBu chemistry.

SPPS_Workflow start Start with Rink Amide Resin swell Swell Resin in DMF start->swell fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->fmoc_deprotection coupling Amino Acid Coupling (HATU/DIEA) fmoc_deprotection->coupling Couple Cys(Trt) acetylation N-terminal Acetylation (Acetic Anhydride/DIEA) fmoc_deprotection->acetylation After final coupling wash Wash (DMF, DCM) coupling->wash wash->fmoc_deprotection Repeat for each amino acid cleavage Cleavage from Resin (TFA/TIS/H₂O) acetylation->cleavage cyclization Disulfide Bond Formation (Oxidation) cleavage->cyclization purification RP-HPLC Purification cyclization->purification analysis LC-MS Analysis purification->analysis end Lyophilized Peptide analysis->end

Caption: SPPS Workflow for this compound.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Tyr(tBu)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Acetonitrile (ACN)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially. For each coupling cycle, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIEA and add the mixture to the resin. Agitate for 2 hours. Wash the resin with DMF and DCM.

  • N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIEA in DMF (1:2:7 v/v/v) for 30 minutes.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and wash the pellet with cold ether.

  • Disulfide Bond Formation (Oxidation): Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium bicarbonate buffer, pH 8) and stir gently, open to the air, for 24-48 hours to allow for oxidative formation of the disulfide bond.

  • Purification: Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final product by liquid chromatography-mass spectrometry (LC-MS). Lyophilize the pure fractions to obtain the final peptide as a white powder.

MCHR1 Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (IC50) of this compound for MCHR1.

Materials:

  • Cell membranes from HEK293 cells stably expressing human MCHR1

  • [¹²⁵I]-MCH (radioligand)

  • This compound (test compound)

  • Unlabeled MCH (for non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-MCH (e.g., 50 pM), and varying concentrations of the test compound this compound.

  • Incubation: Add the MCHR1-expressing cell membranes to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-MCH (IC50) by non-linear regression analysis.

MCHR2 Aequorin-Based Functional Assay

This protocol details a method to measure the functional potency (EC50) of this compound at MCHR2 by quantifying intracellular calcium mobilization.

Materials:

  • CHO or HEK293 cells co-expressing human MCHR2 and apoaequorin

  • Coelenterazine h

  • This compound (test compound)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96- or 384-well plates

  • Luminometer with injection capabilities

Procedure:

  • Cell Plating: Seed the MCHR2 and apoaequorin co-expressing cells into the appropriate microplate and allow them to attach overnight.

  • Coelenterazine Loading: Incubate the cells with coelenterazine h in assay buffer for 2-4 hours at 37°C to reconstitute the active aequorin photoprotein.

  • Compound Addition: Place the plate in the luminometer. Inject varying concentrations of this compound into the wells.

  • Luminescence Detection: Immediately measure the flash of light emitted upon calcium binding to aequorin. The light intensity is proportional to the intracellular calcium concentration.

  • Data Analysis: Plot the luminescence response against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Functional_Assay_Workflow start Start with MCHR2/Apoaequorin Cells plate_cells Plate Cells in Microplate start->plate_cells load_coelenterazine Load with Coelenterazine h plate_cells->load_coelenterazine inject_compound Inject Compound into Wells load_coelenterazine->inject_compound prepare_compound Prepare Serial Dilutions of this compound prepare_compound->inject_compound measure_luminescence Measure Luminescence (Luminometer) inject_compound->measure_luminescence analyze_data Analyze Data (EC50 Calculation) measure_luminescence->analyze_data end Determine Functional Potency analyze_data->end

Caption: Aequorin-Based Functional Assay Workflow.

References

In Vitro Characterization of Ac-hMCH(6-16)-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Ac-hMCH(6-16)-NH2, a non-selective peptide agonist of the human melanin-concentrating hormone (MCH) receptors, MCHR1 and MCHR2. This document details the binding affinity and functional activity of the peptide, outlines the associated signaling pathways, and provides detailed protocols for key experimental procedures.

Core Data Summary

This compound demonstrates high-affinity binding to both MCHR1 and MCHR2, acting as a potent agonist. The quantitative in vitro activity of this peptide is summarized below.

ReceptorAssay TypeParameterValue (nM)
MCHR1Competitive Radioligand BindingIC500.16[1][2][3][4][5]
MCHR2Competitive Radioligand BindingIC502.7[1][2][3][4][5]
MCHR1Aequorin-based Functional AssayEC5020[1][6][7]
MCHR2Aequorin-based Functional AssayEC5098[1][6][7]

MCH Receptor Signaling Pathways

This compound activates both MCHR1 and MCHR2, which are G-protein coupled receptors (GPCRs). MCHR1 is known to couple to multiple G-proteins, primarily Gαi/o and Gαq, leading to distinct downstream signaling cascades. MCHR2 is understood to couple predominantly to Gαq.[6] The activation of these pathways by this compound results in the modulation of intracellular second messengers, as depicted in the diagram below.

MCH_Signaling_Pathway cluster_receptor Cell Membrane cluster_gi Gαi/o Pathway cluster_gq Gαq Pathway Ac_hMCH This compound MCHR1 MCHR1 Ac_hMCH->MCHR1 MCHR2 MCHR2 Ac_hMCH->MCHR2 Gi Gαi/o MCHR1->Gi Gq Gαq MCHR1->Gq MCHR2->Gq AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Experimental_Workflow start Start: this compound binding_assay Competitive Radioligand Binding Assay start->binding_assay functional_assays Functional Assays start->functional_assays data_analysis Data Analysis & Parameter Determination binding_assay->data_analysis Determine IC50 cAMP_assay cAMP Inhibition Assay (MCHR1) functional_assays->cAMP_assay ca2_assay Calcium Mobilization Assay (MCHR1 & MCHR2) functional_assays->ca2_assay cAMP_assay->data_analysis Determine EC50 ca2_assay->data_analysis Determine EC50 end End: In Vitro Profile data_analysis->end

References

The Physiological Role of Melanin-Concentrating Hormone Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The melanin-concentrating hormone (MCH) system, comprising the cyclic neuropeptide MCH and its two G protein-coupled receptors, MCHR1 and MCHR2, is a pivotal regulator of energy homeostasis, feeding behavior, and other complex physiological processes. This technical guide provides an in-depth exploration of the physiological roles of MCH receptors, their signaling mechanisms, and the experimental methodologies used to investigate their function. A comprehensive summary of quantitative data on ligand binding affinities is presented, alongside detailed protocols for key in vitro and in vivo assays. This document is intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of the MCH system and leverage it for therapeutic intervention in obesity, metabolic disorders, and beyond.

Introduction to Melanin-Concentrating Hormone Receptors

Melanin-concentrating hormone (MCH) is a 19-amino acid cyclic neuropeptide predominantly synthesized in the lateral hypothalamus and zona incerta.[1] It exerts its diverse physiological effects through two receptors: MCHR1 and MCHR2.

  • MCHR1: This receptor is widely expressed in the brains of all mammals and is the sole MCH receptor in rodents.[2] Its activation is primarily linked to the regulation of food intake, energy expenditure, and mood.[2][3]

  • MCHR2: Found in higher mammals, including humans and non-human primates, but notably absent in rodents, MCHR2 shares approximately 38% amino acid identity with MCHR1.[4][5] Its physiological role is less well-defined but is thought to be involved in energy balance and other processes.[6] The species-specific expression of MCHR2 is a critical consideration in preclinical drug development.[5]

Signaling Pathways of MCH Receptors

MCHR1 and MCHR2 are Class A G protein-coupled receptors (GPCRs) that activate distinct intracellular signaling cascades.

MCHR1 Signaling

MCHR1 couples to multiple G proteins, primarily Gαi/o and Gαq.[1][7] This dual coupling leads to a complex array of downstream effects:

  • Gαi/o Pathway: Activation of the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] This pathway is thought to contribute to the orexigenic (appetite-stimulating) effects of MCH.

  • Gαq Pathway: Coupling to Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][8] IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[8]

  • MAPK/ERK Pathway: MCHR1 activation also leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][9] This can occur through both Gαi/o and Gαq dependent mechanisms.[7]

MCHR1_Signaling cluster_membrane Plasma Membrane MCH MCH MCHR1 MCHR1 MCH->MCHR1 Gai Gαi/o MCHR1->Gai Gaq Gαq MCHR1->Gaq AC Adenylyl Cyclase Gai->AC MAPK MAPK/ERK Pathway Gai->MAPK PLC Phospholipase C (PLC) Gaq->PLC Gaq->MAPK cAMP ↓ cAMP AC->cAMP Physiological_Effects Physiological Effects (↑ Food Intake, ↓ Energy Expenditure) cAMP->Physiological_Effects PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->Physiological_Effects PKC->Physiological_Effects MAPK->Physiological_Effects

Caption: MCHR1 Signaling Cascade
MCHR2 Signaling

The signaling of MCHR2 is less complex than that of MCHR1, as it exclusively couples to the Gαq protein.[10][11] Activation of MCHR2 leads to a PLC-mediated increase in intracellular calcium levels.[1][10] Unlike MCHR1, MCHR2 does not appear to significantly modulate cAMP levels.[6]

MCHR2_Signaling cluster_membrane Plasma Membrane MCH MCH MCHR2 MCHR2 MCH->MCHR2 Gaq Gαq MCHR2->Gaq PLC Phospholipase C (PLC) Gaq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Physiological_Effects Physiological Effects Ca2->Physiological_Effects PKC->Physiological_Effects

Caption: MCHR2 Signaling Cascade

Physiological Roles of MCH Receptors

The MCH system is implicated in a wide range of physiological functions, with the most well-characterized being its role in energy homeostasis.

Energy Homeostasis and Feeding Behavior
  • Orexigenic Effects: Central administration of MCH potently stimulates food intake.[1] Genetic ablation of MCH or MCHR1 in mice results in a lean phenotype, with MCH knockout mice being hypophagic (eating less) and MCHR1 knockout mice being hyperphagic but lean due to increased energy expenditure and hyperactivity.[3][12]

  • Energy Expenditure: The MCH system also regulates energy expenditure. MCHR1 knockout mice exhibit increased locomotor activity and are resistant to diet-induced obesity (DIO).[3][13]

  • Drug Development Target: The profound effects of the MCH system on energy balance have made MCHR1 a prime target for the development of anti-obesity therapeutics.[14][15] Several MCHR1 antagonists have been shown to reduce food intake and body weight in preclinical models.[2][15]

Other Physiological Roles

Beyond energy balance, the MCH system is involved in:

  • Mood and Emotion: MCHR1 is expressed in brain regions associated with mood and anxiety, and MCHR1 antagonists have shown anxiolytic and antidepressant-like effects in animal models.[2]

  • Sleep and Arousal: MCHergic neurons are active during sleep, particularly REM sleep, and play a role in sleep regulation.[1]

  • Cognition and Motivation: The MCH system influences learning, memory, and reward-seeking behaviors.[1]

Quantitative Data on Ligand Binding Affinities

The following tables summarize the binding affinities (Ki or IC50 values) of selected agonists and antagonists for MCHR1 and MCHR2.

Table 1: Agonist Binding Affinities

AgonistReceptorSpeciesAffinity (Ki/IC50, nM)
MCH (human)MCHR1Human0.3
MCH (human)MCHR2Human1.5
[Ala17]-MCHMCHR1Human0.16
[Ala17]-MCHMCHR2Human34

Data compiled from multiple sources.[9]

Table 2: Antagonist Binding Affinities

AntagonistReceptorSpeciesAffinity (Ki/IC50, nM)
SNAP-94847MCHR1Human2.2
GW803430MCHR1Human~1-3 (effective in vivo dose mg/kg)
TC-MCH 7cMCHR1Human3.4
AZD1979MCHR1Human12
ATC-0175MCHR1Human13.5
GPS18169MCHR1Human~low nM affinity, 20 pM Ki for antagonism

Data compiled from multiple sources.[1][9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize MCH receptor function.

Radioligand Binding Assay

This assay is used to determine the affinity of ligands for MCH receptors.

Radioligand_Binding_Workflow Start Start: Membrane Preparation Incubation Incubation: Membranes + Radioligand + Competing Ligand Start->Incubation Separation Separation of Bound and Free Ligand (Filtration) Incubation->Separation Detection Detection: Scintillation Counting Separation->Detection Analysis Data Analysis: Determine Ki/IC50 Detection->Analysis End End Analysis->End

Caption: Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the MCH receptor of interest in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation (typically 10-50 µg of protein), a fixed concentration of a radiolabeled MCH ligand (e.g., [125I]-MCH), and varying concentrations of the unlabeled competing ligand.

    • For total binding, omit the competing ligand. For non-specific binding, include a high concentration of an unlabeled MCH receptor ligand.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the competing ligand concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Calcium Mobilization Assay (FLIPR)

This assay measures the increase in intracellular calcium following receptor activation, typically through Gαq coupling.

Protocol:

  • Cell Culture:

    • Plate cells stably or transiently expressing the MCH receptor of interest in a black-walled, clear-bottom 96- or 384-well plate.

    • Allow the cells to adhere and grow to a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the components of a FLIPR Calcium Assay Kit) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes to allow the dye to enter the cells and be cleaved to its active form.

  • Assay on FLIPR (Fluorometric Imaging Plate Reader):

    • Prepare a compound plate containing varying concentrations of the test agonists or antagonists.

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will establish a baseline fluorescence reading from the cell plate.

    • The instrument will then add the compounds from the compound plate to the cell plate and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • For agonists, plot the peak fluorescence response as a function of agonist concentration to determine the EC50 value.

    • For antagonists, pre-incubate the cells with the antagonist before adding a fixed concentration of an agonist (typically the EC80) and measure the inhibition of the agonist-induced response to determine the IC50 value.

cAMP Accumulation Assay

This assay measures the modulation of intracellular cAMP levels, typically an inhibition for Gαi/o-coupled receptors like MCHR1.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells expressing the MCH receptor in a suitable multi-well plate.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • For antagonist studies, pre-incubate the cells with the antagonist.

    • Stimulate the cells with varying concentrations of an MCH receptor agonist in the presence of an adenylyl cyclase activator like forskolin.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an AlphaScreen assay, or an ELISA-based kit.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the experimental samples from the standard curve.

    • For agonists that inhibit forskolin-stimulated cAMP production, plot the percentage of inhibition as a function of agonist concentration to determine the EC50 value.

    • For antagonists, measure their ability to reverse the agonist-induced inhibition of cAMP production to determine the IC50 value.

ERK Phosphorylation Assay

This assay detects the activation of the MAPK/ERK signaling pathway.

Protocol:

  • Cell Culture and Stimulation:

    • Plate cells expressing the MCH receptor and grow to a suitable confluency.

    • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

    • Stimulate the cells with the MCH receptor agonist for a short period (typically 5-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK using densitometry.

    • Calculate the ratio of p-ERK to total ERK for each sample.

    • Plot the fold-change in ERK phosphorylation relative to the unstimulated control as a function of agonist concentration to determine the EC50 value.

In Vivo Experimental Protocols

This technique is used to deliver compounds directly into the brain's ventricular system, bypassing the blood-brain barrier.

Protocol:

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Place the mouse in a stereotaxic frame to immobilize the head.

    • Make a midline incision in the scalp to expose the skull.

  • Cannula Implantation:

    • Using a stereotaxic drill, create a small burr hole in the skull at the coordinates corresponding to the lateral ventricle (e.g., relative to bregma: -0.2 mm anterior/posterior, ±1.0 mm lateral, -2.5 mm ventral).

    • Slowly lower a guide cannula to the target depth and secure it to the skull with dental cement.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Allow the animal to recover from surgery for at least one week.

  • Injection Procedure:

    • Gently restrain the conscious mouse and remove the dummy cannula.

    • Insert an injector cannula connected to a microsyringe through the guide cannula.

    • Infuse a small volume (e.g., 0.5-1.0 µL) of the test compound or vehicle over a period of 1-2 minutes.

    • Leave the injector in place for an additional minute to allow for diffusion before slowly withdrawing it and replacing the dummy cannula.

This model is used to study the effects of anti-obesity compounds in a more physiologically relevant context of obesity.[16]

Protocol:

  • Induction of Obesity:

    • House mice (e.g., C57BL/6J) and feed them a high-fat diet (HFD; e.g., 45-60% of calories from fat) for an extended period (e.g., 8-16 weeks) to induce obesity, hyperinsulinemia, and glucose intolerance.[16]

    • A control group is fed a standard chow diet.

  • Compound Administration:

    • Administer the test compound (e.g., an MCHR1 antagonist) or vehicle to the DIO mice via a suitable route (e.g., oral gavage, intraperitoneal injection, or osmotic minipump).

    • Treatment can be acute (single dose) or chronic (daily dosing for several weeks).

  • Monitoring of Metabolic Parameters:

    • Monitor food intake and body weight regularly.

    • At the end of the study, measure parameters such as body composition (fat mass and lean mass) using techniques like DEXA or MRI.

    • Collect blood samples to measure plasma levels of glucose, insulin, leptin, and lipids.

    • Perform glucose and insulin tolerance tests to assess metabolic function.

Conclusion

The melanin-concentrating hormone receptors, MCHR1 and MCHR2, are integral components of the complex neural circuitry that governs energy homeostasis and a variety of other physiological processes. MCHR1, in particular, has emerged as a promising therapeutic target for the treatment of obesity and related metabolic disorders. A thorough understanding of the distinct signaling pathways and physiological roles of these receptors is crucial for the successful development of novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of MCH receptor biology and the evaluation of new chemical entities targeting this system. As research in this field progresses, a deeper appreciation of the multifaceted roles of MCH receptors will undoubtedly pave the way for innovative treatments for a range of human diseases.

References

Ac-hMCH(6-16)-NH2: A Technical Guide for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-hMCH(6-16)-NH2 is a potent, non-selective peptide agonist for the melanin-concentrating hormone (MCH) receptors, MCHR1 and MCHR2. The MCH system is a key regulator of energy homeostasis, with established links to the modulation of food intake and body weight. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available bioactivity data, and generalized experimental protocols. It is intended to serve as a foundational resource for researchers investigating the role of the MCH pathway in metabolic diseases such as obesity and diabetes.

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta, regions of the brain critically involved in the regulation of feeding behavior and energy balance. MCH exerts its effects through two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2. Activation of these receptors has been shown to be orexigenic, leading to increased food intake and weight gain. Consequently, the MCH system has emerged as a significant target for the development of therapeutics aimed at treating obesity and other metabolic disorders.

This compound is a synthetic truncated analog of human MCH (hMCH) that retains high affinity and agonist activity at both MCH receptors. Its non-selective nature makes it a valuable tool for studying the overall physiological effects of MCH receptor activation.

Mechanism of Action

This compound functions as an agonist at both MCHR1 and MCHR2. Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. MCH receptors are known to couple to multiple G protein subtypes, primarily Gαi and Gαq.

  • Gαi Coupling: Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Gαq Coupling: Activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations.

  • β-Arrestin Recruitment: Like many GPCRs, MCH receptors can also signal through β-arrestin pathways, which can mediate a distinct set of cellular responses.

The downstream effects of these signaling events in the context of metabolic regulation are complex and involve the modulation of neuronal activity in key hypothalamic circuits controlling appetite and energy expenditure.

Quantitative Bioactivity Data

The following tables summarize the in vitro binding affinity and functional potency of this compound for human MCH receptors.

Parameter MCHR1 MCHR2 Reference(s)
IC50 (nM) 0.162.7[1][2][3][4][5][6]
EC50 (nM) 2098[1]
pIC50 9.7 - 9.9-[7]

Table 1: In Vitro Bioactivity of this compound

IC50: The half maximal inhibitory concentration, indicating the concentration of the ligand required to displace 50% of a radiolabeled ligand from the receptor. A lower IC50 value indicates higher binding affinity. EC50: The half maximal effective concentration, indicating the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency. pIC50: The negative logarithm of the IC50 value.

Signaling Pathways and Experimental Workflows

MCH Receptor Signaling Pathway

The diagram below illustrates the primary signaling cascades initiated by the activation of MCH receptors by an agonist like this compound.

MCH_Signaling cluster_membrane Cell Membrane MCHR MCHR1 / MCHR2 G_protein Gαi / Gαq MCHR->G_protein Activates Agonist This compound Agonist->MCHR Binds to PLC Phospholipase C (PLC) G_protein->PLC Stimulates (Gαq) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gαi) PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Cleaves cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Neuronal Firing) cAMP->Response Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->Response PKC->Response

MCH Receptor Signaling Cascade
General Experimental Workflow for In Vitro Functional Assays

The following diagram outlines a typical workflow for assessing the in vitro activity of this compound.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing MCHR) Incubation Incubate Cells with Compound Cell_Culture->Incubation Compound_Prep Prepare this compound Serial Dilutions Compound_Prep->Incubation Measurement Measure Signal (e.g., Calcium Flux, cAMP levels) Incubation->Measurement Dose_Response Generate Dose-Response Curve Measurement->Dose_Response EC50_Calc Calculate EC50 Dose_Response->EC50_Calc

In Vitro Functional Assay Workflow

Experimental Protocols

While specific in vivo studies utilizing this compound are not widely reported in publicly accessible literature, general protocols for the administration of peptide agonists to rodent models for metabolic studies can be adapted.

In Vitro Calcium Mobilization Assay

This protocol is a generalized method for measuring the functional potency of this compound via the Gαq pathway.

  • Cell Culture: Plate HEK293 cells stably expressing either MCHR1 or MCHR2 in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Signal Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the this compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence change against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

In Vivo Administration for Food Intake and Body Weight Studies (General Protocol)

This is a representative protocol for assessing the orexigenic effects of a central MCH agonist.

  • Animal Model: Use adult male C57BL/6J mice, a strain known to be susceptible to diet-induced obesity.

  • Surgical Preparation: Implant a guide cannula into the lateral ventricle of the brain for intracerebroventricular (ICV) injections. Allow for a post-surgical recovery period of at least one week.

  • Acclimation: Individually house the mice and acclimate them to the experimental conditions, including handling and mock injections.

  • Compound Administration: Dissolve this compound in sterile artificial cerebrospinal fluid (aCSF). On the day of the experiment, administer a single ICV injection of the compound or vehicle (aCSF) at the beginning of the dark cycle.

  • Data Collection:

    • Food Intake: Measure pre-weighed food at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-injection.

    • Body Weight: Record the body weight of each animal immediately before the injection and at the 24-hour time point.

  • Data Analysis: Compare the food intake and change in body weight between the agonist-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Discussion and Future Directions

This compound is a well-characterized, potent non-selective MCH receptor agonist in vitro. Its utility in elucidating the broad effects of MCH system activation is clear. However, there is a notable gap in the publicly available literature regarding its specific in vivo effects on metabolic parameters. Future research should focus on:

  • In Vivo Characterization: Conducting comprehensive in vivo studies to quantify the effects of this compound on food intake, body weight, glucose tolerance, and insulin sensitivity in relevant animal models of metabolic disease.

  • Receptor-Specific Roles: While this compound is non-selective, it can be used in conjunction with selective MCHR1 or MCHR2 antagonists to dissect the relative contributions of each receptor subtype to the observed metabolic effects.

  • Translational Relevance: Investigating the effects of MCH receptor activation in higher-order species that express both MCHR1 and MCHR2 to better understand the potential of targeting this system in humans.

Conclusion

This compound remains a valuable pharmacological tool for probing the MCH system. The data presented in this guide provide a solid foundation for its use in in vitro studies. While detailed in vivo metabolic data for this specific compound is limited, the provided general protocols offer a starting point for researchers aiming to explore the role of MCH receptor agonism in the complex interplay of energy homeostasis and metabolic disease. Further research is warranted to fully elucidate its in vivo pharmacological profile and its potential to inform the development of novel metabolic therapeutics.

References

The Role of Ac-hMCH(6-16)-NH2 in Feeding Behavior: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanin-concentrating hormone (MCH) is a neuropeptide recognized for its critical role in the regulation of energy homeostasis and feeding behavior. Ac-hMCH(6-16)-NH2, a truncated analog of human MCH (hMCH), has been synthesized and evaluated for its activity at the two known MCH receptors, MCHR1 and MCHR2. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its potential role in modulating feeding behavior. While in vivo data on the direct effects of this compound on food intake are not currently available in the reviewed literature, this document summarizes its in vitro receptor pharmacology, details relevant experimental protocols, and visualizes the key signaling pathways, offering a foundational resource for researchers in the field.

Introduction to the Melanin-Concentrating Hormone System

The MCH system is a key player in the central regulation of appetite and energy balance. The native ligand, MCH, is an orexigenic peptide, meaning its administration stimulates food intake. It exerts its effects through two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2. While both receptors are found in humans, rodents primarily express MCHR1. The development of analogs such as this compound is crucial for dissecting the specific roles of these receptors and for the development of potential therapeutics targeting obesity and other metabolic disorders.

Quantitative Data Presentation

While direct in vivo studies on the effect of this compound on feeding behavior are not available in the reviewed scientific literature, in vitro studies have characterized its binding and functional activity at human MCH receptors.

Table 1: In Vitro Activity of this compound at Human MCH Receptors

ParameterMCH-1RMCH-2RReference
Binding Affinity (IC50) 0.16 nM2.7 nM[1][2][3]
Functional Activity (EC50) 20 nM98 nM[1][4]

IC50: Half-maximal inhibitory concentration in competitive binding assays. EC50: Half-maximal effective concentration in a functional assay (aequorin-based calcium mobilization).

Table 2: Orexigenic Effects of Intracerebroventricular (ICV) Administration of Melanin-Concentrating Hormone (MCH) in Rats

Time PointVehicle Food Intake (g)MCH (2 nmol) Food Intake (g)NPY (1 nmol) Food Intake (g)Reference
4 hours Not specified3.6 ± 0.25.9 ± 0.7

This table provides context on the orexigenic effects of the parent peptide, MCH, demonstrating the established role of this system in stimulating feeding.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. The following are detailed protocols for assays relevant to the characterization of this compound.

MCH Receptor Binding Assay (Competitive Inhibition)

This protocol is based on standard methodologies for determining the binding affinity of a ligand to its receptor.

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing either human MCHR1 or MCHR2 are cultured to confluency.

    • Cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.

    • The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and protein concentration is determined.

  • Binding Assay:

    • In a 96-well plate, add cell membranes (typically 10-20 µg of protein per well).

    • Add a constant concentration of a radiolabeled MCH analog (e.g., 125I-[Phe13, Tyr19]-MCH).

    • Add varying concentrations of the unlabeled competitor ligand, this compound.

    • Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates bound from free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of unlabeled MCH.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value is determined by non-linear regression analysis of the competition binding curve.

Calcium Mobilization Assay

This functional assay measures the ability of a ligand to activate MCH receptors, which can couple to Gq proteins and induce an increase in intracellular calcium.

  • Cell Culture and Plating:

    • HEK293 cells co-expressing either MCHR1 or MCHR2 and a promiscuous G-protein (like Gα16) are cultured.

    • Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to attach overnight.

  • Fluorescent Dye Loading:

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is prepared in an appropriate assay buffer.

    • The cell culture medium is removed, and the cells are incubated with the dye solution for a specified time (e.g., 1 hour) at 37°C.

  • Compound Addition and Signal Detection:

    • After incubation, the dye solution is removed, and the cells are washed with assay buffer.

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • A baseline fluorescence reading is taken.

    • Varying concentrations of this compound are added to the wells.

    • Fluorescence intensity is measured kinetically over time to detect the increase in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence (peak minus baseline) is calculated for each concentration.

    • The EC50 value is determined by plotting the response against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Intracerebroventricular (ICV) Injection for Feeding Studies (General Protocol)

While no specific study using this compound for feeding behavior was identified, this general protocol outlines the standard procedure for central administration of peptides to rodents to assess effects on food intake.

  • Surgical Cannula Implantation:

    • Rodents (rats or mice) are anesthetized using an appropriate anesthetic agent.

    • The animal is placed in a stereotaxic frame.

    • A guide cannula is surgically implanted, targeting a lateral ventricle of the brain. The cannula is secured to the skull with dental cement and surgical screws.

    • Animals are allowed to recover from surgery for at least one week.

  • Peptide Preparation and Administration:

    • This compound is dissolved in a sterile, artificial cerebrospinal fluid (aCSF) or saline solution.

    • For the experiment, an injection cannula connected to a microsyringe via tubing is inserted into the guide cannula.

    • A specific volume of the peptide solution (e.g., 1-5 µL) is infused into the ventricle over a controlled period. Control animals receive an injection of the vehicle solution.

  • Measurement of Feeding Behavior:

    • Following the injection, animals are returned to their home cages, which contain pre-weighed amounts of food.

    • Food intake is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

    • Spillage of food should be collected and accounted for to ensure accurate measurements.

  • Data Analysis:

    • Cumulative food intake at each time point is calculated for both the peptide-treated and vehicle-treated groups.

    • Statistical analysis (e.g., t-test or ANOVA) is used to determine if there is a significant difference in food intake between the groups.

Mandatory Visualizations

Signaling Pathways

MCH_Signaling_Pathways cluster_MCHR1 MCHR1 Signaling cluster_MCHR2 MCHR2 Signaling MCHR1 MCHR1 Gi Gαi/o MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylate Cyclase Gi->AC PLC PLC Gq->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK Pathway PKC->MAPK MCHR2 MCHR2 Gq2 Gαq MCHR2->Gq2 PLC2 PLC Gq2->PLC2 PIP2_2 PIP2 PLC2->PIP2_2 IP3_2 IP3 PIP2_2->IP3_2 DAG2 DAG PIP2_2->DAG2 Ca2_2 [Ca2+]i IP3_2->Ca2_2 PKC2 PKC DAG2->PKC2 ligand This compound ligand->MCHR1 ligand->MCHR2

Caption: MCH Receptor Signaling Pathways.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Feeding Study (Hypothetical) cluster_data Data Output binding_assay Receptor Binding Assay functional_assay Calcium Mobilization Assay binding_assay->functional_assay ic50 Determine IC50 binding_assay->ic50 ec50 Determine EC50 functional_assay->ec50 cannulation ICV Cannula Implantation acclimation Acclimation & Recovery cannulation->acclimation injection ICV Injection of This compound or Vehicle acclimation->injection measurement Food Intake Measurement (1, 2, 4, 24h) injection->measurement analysis Data Analysis measurement->analysis feeding_data Cumulative Food Intake analysis->feeding_data

Caption: Workflow for Characterizing this compound.

Conclusion

This compound is a potent, non-selective agonist at both human MCHR1 and MCHR2 in vitro. The established orexigenic role of the parent MCH peptide strongly suggests that this compound would also stimulate feeding behavior if administered centrally. However, there is a clear need for in vivo studies to confirm this hypothesis and to quantify its effects on food intake and energy balance. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute such studies, which will be critical in further elucidating the therapeutic potential of targeting the MCH system for the treatment of metabolic disorders.

References

Central Nervous System Effects of Melanin-Concentrating Hormone (MCH) Receptor Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a critical role in the regulation of various physiological processes within the central nervous system (CNS). Primarily synthesized in the lateral hypothalamus and zona incerta, MCH exerts its effects through two G protein-coupled receptors: MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2). Activation of these receptors has been shown to modulate feeding behavior, energy homeostasis, sleep-wake cycles, and mood. This technical guide provides an in-depth overview of the CNS effects of MCH receptor activation, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support ongoing research and drug development efforts in this field.

MCH Receptors and Signaling Pathways

MCH mediates its effects through two distinct receptors, MCHR1 and MCHR2, which exhibit different G protein coupling and downstream signaling cascades.

MCH Receptor 1 (MCHR1): Found in all vertebrates, MCHR1 is the sole MCH receptor in rodents.[1] It couples to both Gαi/o and Gαq proteins.[2][3][4] Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] Conversely, coupling to Gαq activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium (Ca2+) concentrations and activation of protein kinase C (PKC).[3][4] MCHR1 activation can also stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[3][4]

MCH Receptor 2 (MCHR2): This receptor is found in primates and carnivores, including humans, but is absent in rodents.[2] MCHR2 exclusively couples to the Gαq protein, leading to an increase in intracellular Ca2+ levels upon activation.[2][5]

Diagram: MCH Receptor Signaling Pathways

MCH_Signaling cluster_MCHR1 MCHR1 cluster_MCHR2 MCHR2 MCH1 MCH MCHR1 MCHR1 MCH1->MCHR1 Gq1 Gαq MCHR1->Gq1 Gi1 Gαi/o MCHR1->Gi1 PLC1 PLC Gq1->PLC1 AC1 Adenylyl Cyclase Gi1->AC1 IP3_DAG1 IP3 / DAG PLC1->IP3_DAG1 cAMP1 ↓ cAMP AC1->cAMP1 Ca1 ↑ [Ca2+]i IP3_DAG1->Ca1 PKC1 PKC IP3_DAG1->PKC1 MAPK1 MAPK/ERK Pathway PKC1->MAPK1 MCH2 MCH MCHR2 MCHR2 MCH2->MCHR2 Gq2 Gαq MCHR2->Gq2 PLC2 PLC Gq2->PLC2 IP3_DAG2 IP3 / DAG PLC2->IP3_DAG2 Ca2 ↑ [Ca2+]i IP3_DAG2->Ca2 Radioligand_Binding start Start prep Prepare Cell Membranes Expressing MCH Receptor start->prep incubate Incubate Membranes with Radioligand ± Competitor prep->incubate filter Separate Bound and Free Ligand by Filtration incubate->filter count Quantify Radioactivity on Filters filter->count analyze Analyze Data to Determine Kd, Ki, and Bmax count->analyze end End analyze->end Calcium_Mobilization start Start culture Culture HEK293 Cells Expressing MCH Receptor start->culture load_dye Load Cells with a Calcium-Sensitive Dye culture->load_dye measure_baseline Measure Baseline Fluorescence load_dye->measure_baseline add_agonist Add MCH Agonist or Test Compound measure_baseline->add_agonist measure_response Monitor Change in Fluorescence Over Time add_agonist->measure_response analyze Analyze Data to Determine EC50 measure_response->analyze end End analyze->end Patch_Clamp cluster_setup Experimental Setup cluster_procedure Procedure brain_slice Brain Slice in aCSF apply_mch Bath Apply MCH neuron Neuron pipette Glass Micropipette pipette->neuron amplifier Amplifier pipette->amplifier computer Data Acquisition System amplifier->computer record Record Neuronal Activity apply_mch->record analyze Analyze Changes in Membrane Properties record->analyze DIO_Study start Start induce_obesity Induce Obesity with High-Fat Diet start->induce_obesity group_animals Group Animals (Vehicle, Antagonist, Pair-fed) induce_obesity->group_animals administer_drug Administer MCHR1 Antagonist or Vehicle group_animals->administer_drug monitor Monitor Body Weight, Food Intake, and Body Composition administer_drug->monitor analyze Analyze and Compare Data Between Groups monitor->analyze end End analyze->end

References

Ac-hMCH(6-16)-NH2 supplier and purchasing information.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the melanin-concentrating hormone (MCH) receptor agonist, Ac-hMCH(6-16)-NH2. This document details supplier and purchasing information, summarizes key quantitative data, and provides detailed experimental protocols for its use in research. Furthermore, it visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding of its biological context and application.

Supplier and Purchasing Information

This compound is a non-selective agonist for the human MCH receptors 1 and 2 (MCHR1 and MCHR2). A variety of suppliers offer this peptide for research purposes. The following table summarizes purchasing information from several prominent vendors. It is important to note that pricing and availability are subject to change, and researchers should contact the suppliers directly for the most current information.

SupplierCatalog NumberPurityAvailable QuantitiesStorage Conditions
MedChemExpress HY-P3155>98%1 mg, 5 mgPowder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.
TargetMol T38450>98%1 mg, 5 mg, 10 mgPowder: -20°C for 3 years. In solvent: -80°C for 1 year.
Aladdin Scientific rp173367Not Specified1 mg, 5 mgNot Specified
BIOZOL MCE-HY-P3155>98%1 mg, 5 mgNot Specified

Quantitative Biological Data

This compound has been characterized for its binding affinity and functional potency at both human MCH receptors. The following table summarizes the key quantitative data reported in the literature.

ParameterMCH-1RMCH-2RReference
IC₅₀ (nM) 0.162.7--INVALID-LINK--
pIC₅₀ 9.98.8--INVALID-LINK--[1][2]

MCH Receptor 1 (MCHR1) Signaling Pathway

Activation of MCHR1 by agonists such as this compound initiates a cascade of intracellular signaling events. MCHR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11 and Gαi/o proteins. The diagram below illustrates the major signaling pathways activated upon agonist binding.

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol MCHR1 MCHR1 Gq Gαq/11 MCHR1->Gq activates Gi Gαi/o MCHR1->Gi activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER releases PKC PKC DAG->PKC activates MAPK_cascade MAPK Cascade (Ras/Raf/MEK/ERK) PKC->MAPK_cascade activates Ca2_cyto Ca²⁺ (cytosol) Ca2_ER->Ca2_cyto Ca2_cyto->PKC activates cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Transcription Gene Transcription PKA->Transcription MAPK_cascade->Transcription Agonist This compound Agonist->MCHR1 binds

Caption: MCHR1 Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Radioligand Competitive Binding Assay

This protocol is for determining the binding affinity of this compound to MCHR1 expressed in cell membranes.[3][4]

Materials:

  • HEK293 cells stably expressing human MCHR1

  • Cell lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Binding buffer (50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.6)

  • Radioligand: ¹²⁵I-labeled MCH

  • Non-labeled competitor: this compound

  • Wash buffer (ice-cold binding buffer)

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture MCHR1-expressing HEK293 cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cells in lysis buffer and homogenize.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane preparations at -80°C.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • 50 µL of binding buffer (for total binding) or 50 µL of a high concentration of unlabeled MCH (e.g., 1 µM) for non-specific binding.

      • 50 µL of various concentrations of this compound.

      • 50 µL of ¹²⁵I-labeled MCH at a final concentration close to its Kd.

      • 100 µL of the cell membrane preparation (typically 10-20 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.5% polyethyleneimine using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Aequorin-Based Functional Assay for Calcium Mobilization

This protocol describes a method to measure the increase in intracellular calcium upon MCHR1 activation using a photoprotein, aequorin.[5][6][7][8]

Materials:

  • HEK293 cells co-expressing MCHR1 and apoaequorin (preferably mitochondrially targeted)

  • Cell culture medium

  • Coelenterazine h

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES and 0.1% BSA)

  • This compound

  • Luminometer with an injection system

Procedure:

  • Cell Preparation:

    • Seed the MCHR1 and apoaequorin co-expressing cells into a 96-well white, clear-bottom plate and culture overnight.

  • Aequorin Reconstitution:

    • On the day of the assay, remove the culture medium.

    • Incubate the cells with 2 µM coelenterazine h in assay buffer for 1-2 hours at 37°C in the dark to reconstitute the active aequorin.

    • Wash the cells once with assay buffer.

  • Luminescence Measurement:

    • Place the plate in the luminometer.

    • Inject a solution of this compound at various concentrations into the wells.

    • Immediately measure the light emission (luminescence) over a period of 30-60 seconds.

  • Data Analysis:

    • The luminescence signal is proportional to the intracellular calcium concentration.

    • Plot the peak luminescence intensity or the area under the curve against the logarithm of the agonist concentration.

    • Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.

Experimental Workflow: Competitive Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay.

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Culture MCHR1- expressing cells p2 Prepare cell membranes p1->p2 a1 Add membranes, radioligand, and competitor to plate p2->a1 p3 Prepare radioligand, competitor, and buffers p3->a1 a2 Incubate to reach equilibrium a1->a2 a3 Filter and wash a2->a3 d1 Count radioactivity a3->d1 d2 Calculate specific binding d1->d2 d3 Plot data and perform non-linear regression d2->d3 d4 Determine IC₅₀ and Ki d3->d4

Caption: Competitive Binding Assay Workflow.

References

Methodological & Application

Application Notes and Protocols for Ac-hM-CH(6-16)-NH2 in a cAMP Functional Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-hMCH(6-16)-NH2 is a synthetic peptide fragment of the human melanin-concentrating hormone (MCH). It acts as a potent non-selective agonist for both the MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2).[1][2][3][4] MCHR1, a G protein-coupled receptor (GPCR), is predominantly coupled to the Gi/o and Gq signaling pathways.[2] Activation of the Gi subunit inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2] This inhibitory effect on cAMP production makes the measurement of intracellular cAMP levels a robust method for functionally characterizing the activity of this compound and other MCHR1 ligands.

These application notes provide a detailed protocol for utilizing this compound in a cAMP functional assay to determine its potency and efficacy. The protocol is designed for researchers in academia and industry working on GPCR signaling, drug discovery, and metabolic research.

MCHR1 Signaling Pathway

Activation of MCHR1 by an agonist like this compound initiates a signaling cascade that results in the inhibition of cAMP production. The key steps are outlined in the diagram below.

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane MCHR1 MCHR1 G_protein Gi/o Protein MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist This compound Agonist->MCHR1 Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Forskolin Forskolin Forskolin->AC Stimulates

Caption: MCHR1 Signaling Pathway leading to cAMP inhibition.

Quantitative Data Summary

The following table summarizes the binding affinity and functional potency of this compound for MCH receptors. This data is crucial for designing and interpreting results from cAMP functional assays.

LigandReceptorAssay TypeParameterValue (nM)Reference
This compoundMCHR1BindingIC500.16[2][4]
This compoundMCHR2BindingIC502.7[2][4]
This compoundMCHR1Aequorin FunctionalEC5020[4]
This compoundMCHR2Aequorin FunctionalEC5098[4]

Experimental Protocols

Principle of the Assay

This protocol describes a competitive cAMP assay designed to measure the inhibition of adenylyl cyclase activity following the activation of MCHR1 by this compound. To quantify the inhibitory effect, intracellular cAMP levels are first stimulated using forskolin, a direct activator of adenylyl cyclase. The ability of this compound to reduce this forskolin-stimulated cAMP production is then measured.

Experimental Workflow

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection cAMP Detection cluster_analysis Data Analysis Cell_Culture Culture MCHR1-expressing cells (e.g., HEK293 or CHO) Harvest Harvest and count cells Cell_Culture->Harvest Seed Seed cells into a multi-well plate Harvest->Seed Preincubation Pre-incubate with This compound Seed->Preincubation Stimulation Stimulate with Forskolin Preincubation->Stimulation Lysis Lyse cells to release cAMP Stimulation->Lysis Detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lysis->Detection Curve_Fitting Plot dose-response curve Detection->Curve_Fitting EC50_Calc Calculate EC50 value Curve_Fitting->EC50_Calc

Caption: Workflow for the this compound cAMP functional assay.

Materials and Reagents
  • Cell Line: HEK293 or CHO cells stably expressing human MCHR1.

  • Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotic.

  • This compound: Stock solution prepared in sterile water or a suitable buffer.

  • Forskolin: Stock solution prepared in DMSO.

  • IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor, stock solution in DMSO.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with 0.1% BSA.

  • cAMP Assay Kit: Commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Multi-well plates: 96- or 384-well white, solid-bottom plates suitable for the chosen detection method.

  • Reagent-grade water

  • DMSO

Detailed Protocol
  • Cell Culture and Seeding:

    • Culture MCHR1-expressing cells in T75 flasks until they reach 80-90% confluency.

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Centrifuge the cell suspension and resuspend the pellet in fresh culture medium.

    • Determine the cell density and viability using a hemocytometer or automated cell counter.

    • Seed the cells into a 96- or 384-well plate at a density of 5,000-20,000 cells per well. The optimal cell number should be determined empirically.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 pM to 1 µM.

    • Prepare a working solution of forskolin in assay buffer. The final concentration should be at the EC80, which needs to be predetermined for the specific cell line (typically 1-10 µM).

    • Prepare a working solution of IBMX in assay buffer (final concentration typically 100-500 µM).

  • Assay Procedure:

    • Gently remove the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of the this compound serial dilutions or vehicle control (assay buffer with the same final DMSO concentration as the highest compound concentration) to the respective wells.

    • Incubate the plate at 37°C for 15-30 minutes.

    • Add 50 µL of the forskolin working solution (containing IBMX) to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection:

    • Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

Data Analysis
  • Data Normalization:

    • The raw data (e.g., fluorescence ratio for HTRF) should be normalized.

    • The signal from the vehicle-treated wells (stimulated with forskolin only) represents 100% activity (maximal cAMP production).

    • The signal from wells treated with a saturating concentration of this compound represents 0% activity (maximal inhibition of cAMP production).

  • Dose-Response Curve and EC50 Calculation:

    • Plot the normalized response as a function of the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism).

    • From the curve, determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal inhibitory effect.

Troubleshooting

IssuePossible CauseSolution
High well-to-well variability Inconsistent cell seedingEnsure a homogenous cell suspension before seeding. Mix gently between pipetting.
Pipetting errorsUse calibrated pipettes and proper technique.
Low signal-to-background ratio Low MCHR1 expressionUse a cell line with higher receptor expression or optimize transfection efficiency.
Inefficient cell lysisEnsure complete cell lysis as per the kit manufacturer's instructions.
No or weak response to this compound Inactive compoundCheck the quality and storage of the peptide.
Insufficient forskolin stimulationDetermine the optimal forskolin concentration (EC80) for your cell line.
Assay conditions not optimalOptimize incubation times and temperatures.

Conclusion

This document provides a comprehensive guide for utilizing this compound in a cAMP functional assay. By following the detailed protocols and considering the provided data, researchers can effectively characterize the potency and efficacy of this MCHR agonist and screen for novel MCHR1 modulators. The successful implementation of this assay will contribute to a deeper understanding of MCH signaling and facilitate the development of new therapeutics targeting this important receptor system.

References

Application Notes and Protocols for Ac-hMCH(6-16)-NH2 in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-hMCH(6-16)-NH2 is a synthetic, truncated analog of human melanin-concentrating hormone (MCH). It acts as a non-selective agonist for both MCH receptor 1 (MCH1R) and MCH2R. In rodents, which primarily express MCH1R, the central administration of MCH and its agonists has been shown to be orexigenic, meaning it stimulates food intake. This makes this compound a valuable research tool for investigating the role of the MCH system in the regulation of feeding behavior, energy homeostasis, and other related neurological processes. These application notes provide an overview of the use of this compound in rodent behavioral studies, with a focus on intracerebroventricular (ICV) administration for feeding paradigms.

MCH1 Receptor Signaling Pathway

The MCH1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi and Gαq pathways. Upon binding of an agonist such as this compound, these pathways are activated, leading to downstream cellular responses that ultimately modulate neuronal activity and influence behavior.

MCH1R_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound MCH1R MCH1 Receptor This compound->MCH1R Binds to G_protein Gαi / Gαq MCH1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP ↓ cAMP AC->cAMP Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 Ca2->Neuronal_Activity Behavioral_Response Orexigenic Behavioral Response Neuronal_Activity->Behavioral_Response

Caption: MCH1 Receptor Signaling Pathway.

Quantitative Data Summary

CompoundSpeciesRoute of AdministrationDosage RangeBehavioral EffectReference
MCHRatIntracerebroventricular (ICV)5 µgIncreased food and water intake[1]
MCHRatIntracerebroventricular (ICV)0.4 - 1.6 µgInduced depressive-like behavior
MCHRatChronic ICV Infusion8 µ g/day Increased food intake and body weight

Note: The dosages for MCH provide a reference range. The potency of this compound may differ, necessitating empirical determination of the effective dose.

Experimental Protocols

Intracerebroventricular (ICV) Cannula Implantation

A standard protocol for stereotaxic surgery is required to implant a guide cannula into the lateral ventricle of the rodent brain. This allows for the direct administration of this compound into the cerebrospinal fluid.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical drill

  • Guide cannula and dummy cannula

  • Dental cement

  • Analgesics and post-operative care supplies

Procedure:

  • Anesthetize the animal and mount it in the stereotaxic frame.

  • Shave and clean the scalp, and make a midline incision to expose the skull.

  • Identify bregma and lambda and level the skull.

  • Determine the coordinates for the lateral ventricle (e.g., for rat: AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm from skull surface).

  • Drill a burr hole at the target coordinates.

  • Slowly lower the guide cannula to the desired depth.

  • Secure the cannula to the skull using dental cement.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Allow the animal to recover for at least one week before behavioral testing.

ICV Injection and Feeding Behavior Monitoring

This protocol describes the acute administration of this compound and the subsequent monitoring of food intake.

Materials:

  • This compound peptide

  • Sterile artificial cerebrospinal fluid (aCSF) for vehicle control and dilution

  • Injection cannula (extending slightly beyond the guide cannula)

  • Polyethylene tubing

  • Hamilton syringe

  • Metabolic cages or standard cages with pre-weighed food hoppers

  • Balance for weighing food

Procedure:

  • Habituate the animals to the injection procedure by handling them and removing the dummy cannula daily for several days prior to the experiment.

  • On the day of the experiment, dissolve this compound in aCSF to the desired concentrations. A dose-response study should be conducted (e.g., vehicle, low dose, mid dose, high dose).

  • Gently restrain the animal and remove the dummy cannula.

  • Insert the injection cannula connected to the Hamilton syringe via PE tubing.

  • Infuse the solution slowly over a period of 1-2 minutes.

  • Leave the injector in place for an additional minute to prevent backflow.

  • Replace the dummy cannula and return the animal to its home cage with a pre-weighed amount of food.

  • Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

  • Analyze the data to determine the effect of this compound on food consumption compared to the vehicle control group.

Experimental Workflow

The following diagram outlines the typical workflow for a rodent behavioral study involving the ICV administration of this compound.

Experimental_Workflow Animal_Acclimation Animal Acclimation Surgery ICV Cannula Implantation Animal_Acclimation->Surgery Recovery Post-operative Recovery (≥ 1 week) Surgery->Recovery Habituation Habituation to Injection Procedure Recovery->Habituation Behavioral_Testing ICV Injection and Feeding Behavior Monitoring Habituation->Behavioral_Testing Drug_Preparation This compound and Vehicle Preparation Drug_Preparation->Behavioral_Testing Data_Collection Food Intake Measurement Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results and Interpretation Data_Analysis->Results

Caption: Rodent Behavioral Study Workflow.

Concluding Remarks

This compound is a useful pharmacological tool for investigating the central mechanisms of appetite control. The protocols and information provided here serve as a guide for researchers. It is imperative to adhere to all institutional and national guidelines for the ethical and humane use of animals in research. Furthermore, pilot studies are essential to determine the optimal dosage and timing for specific experimental questions.

References

Application Notes and Protocols: Ac-hMCH(6-16)-NH2 in Anxiety and Depression Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in regulating feeding behavior, energy homeostasis, and emotional responses.[1] It exerts its effects through two G protein-coupled receptors, MCHR1 and MCHR2.[2] In rodents, only MCHR1 is expressed and has been a key target for drug development.[2] The MCH system, particularly signaling through MCHR1, is implicated in the pathophysiology of anxiety and depression.[1][3][4] Blockade of MCHR1 by antagonists has been shown to produce anxiolytic and antidepressant-like effects in various preclinical models.[1][5][6][7]

Ac-hMCH(6-16)-NH2 is a potent, non-selective peptide agonist for both human MCH receptors, with IC50 values of 0.16 nM for MCH-1R and 2.7 nM for MCH-2R.[8][9] Given that MCHR1 antagonists are therapeutic in models of anxiety and depression, this compound can be a valuable research tool to induce and study the underlying mechanisms of these conditions. By activating MCH receptors, this agonist is expected to provoke anxiogenic (anxiety-producing) and depressive-like phenotypes in animal models.

These application notes provide a framework for using this compound to model anxiety and depression in rodents and to serve as a positive control for the screening of MCHR1 antagonists.

Applications in Preclinical Models

The primary application of this compound in this context is to pharmacologically induce states of anxiety and behavioral despair in rodents. This allows for:

  • Target Validation: Confirming the role of the MCH system in anxiety and depression.

  • Mechanism of Action Studies: Investigating the downstream neural circuits and molecular pathways affected by MCH receptor activation.

  • Screening of Novel Compounds: Using the agonist-induced phenotype as a model to test the efficacy of potential anxiolytic and antidepressant drugs, such as MCHR1 antagonists.

Commonly used behavioral models where this compound can be applied include:

  • For Anxiety:

    • Elevated Plus Maze (EPM)

    • Light-Dark Box Test

    • Open Field Test (OFT)

  • For Depression:

    • Forced Swim Test (FST)

    • Tail Suspension Test (TST)

Quantitative Data Summary

The following tables present expected representative data from studies using this compound to induce anxiety- and depression-like behaviors. These are hypothetical data based on the known effects of MCH system activation.

Table 1: Expected Effects of this compound in the Elevated Plus Maze (EPM)

Treatment GroupDose (nmol, i.c.v.)Time in Open Arms (s)Open Arm Entries (%)Total Arm Entries
Vehicle0120 ± 1545 ± 525 ± 3
This compound175 ± 1025 ± 424 ± 2
This compound340 ± 8 15 ± 326 ± 3

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. Anxiogenic effect is indicated by a decrease in time spent and entries into the open arms. Total arm entries are shown to rule out confounding effects on general locomotion.

Table 2: Expected Effects of this compound in the Forced Swim Test (FST)

Treatment GroupDose (nmol, i.c.v.)Immobility Time (s)
Vehicle0110 ± 12
This compound1150 ± 10*
This compound3185 ± 15**
MCHR1 Antagonist + this compound10 mg/kg (i.p.) + 3 nmol (i.c.v.)125 ± 11#

*p < 0.05, **p < 0.01 compared to Vehicle. #p < 0.05 compared to this compound (3 nmol) alone. Data are presented as mean ± SEM. A depressive-like effect is indicated by an increase in immobility time. The antagonist group demonstrates the utility of this model for screening.

Detailed Experimental Protocols

Important Considerations:

  • Animal Models: Adult male C57BL/6 mice or Sprague-Dawley rats are commonly used.[5][6] All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).[10]

  • Peptide Preparation: this compound should be dissolved in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or saline.

  • Administration: As a peptide, central administration is required to bypass the blood-brain barrier. Intracerebroventricular (i.c.v.) injection is the standard method. This requires stereotaxic surgery to implant a guide cannula into a lateral ventricle.

Protocol 1: Induction of an Anxiogenic Phenotype with the Elevated Plus Maze (EPM)

Objective: To assess anxiety-like behavior in rodents following central administration of this compound.

Materials:

  • Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor).

  • This compound, Vehicle (aCSF).

  • Microsyringe pump and injection cannula.

  • Video tracking software.

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: 30 minutes prior to testing, administer this compound (e.g., 1-3 nmol in a volume of 1-5 µL) or vehicle via i.c.v. injection to conscious, restrained animals.

  • EPM Test: Place the animal in the center of the maze, facing an open arm.

  • Recording: Allow the animal to explore the maze for 5 minutes. Record the session using a video camera mounted above the maze.

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled (to assess general locomotor activity).

  • Interpretation: A significant decrease in the time spent in and/or entries into the open arms, without a significant change in total distance traveled, is indicative of an anxiogenic effect.

Protocol 2: Induction of a Depressive-like Phenotype with the Forced Swim Test (FST)

Objective: To assess behavioral despair, a measure of depressive-like behavior, following central administration of this compound.

Materials:

  • Glass cylinder (e.g., 25 cm height, 15 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • This compound, Vehicle (aCSF).

  • Microsyringe pump and injection cannula.

  • Stopwatch or automated scoring software.

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour.

  • Drug Administration: 30 minutes prior to testing, administer this compound (e.g., 1-3 nmol, i.c.v.) or vehicle.

  • Forced Swim Test: Gently place the animal into the cylinder of water.

  • Recording: The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period and are not scored. During the final 4 minutes, record the cumulative time the animal remains immobile.

  • Definition of Immobility: Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

  • Data Analysis: Compare the immobility time between the treatment groups.

  • Interpretation: A significant increase in immobility time in the this compound group compared to the vehicle group is indicative of a depressive-like phenotype (behavioral despair).

Signaling Pathways and Visualizations

Activation of MCHR1 by an agonist like this compound initiates downstream signaling through coupling to Gi and Gq proteins.[11][12] This leads to an inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and an increase in intracellular calcium (Ca2+) mobilization.[2][3][11]

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_G_proteins G Proteins MCHR1 MCHR1 Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates Agonist This compound Agonist->MCHR1 Binds to AC Adenylyl Cyclase (AC) Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates ERK ERK Activation Gq->ERK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Behavior Anxiogenic & Depressive-like Effects PKA->Behavior IP3 ↑ IP3 PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Ca->ERK Ca->Behavior ERK->Behavior

Caption: MCHR1 signaling upon agonist binding.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_val Validation (Optional) Surgery Stereotaxic Surgery (Cannula Implantation) Recovery Post-operative Recovery (1 week) Surgery->Recovery Habituation Habituation to Handling Recovery->Habituation Admin i.c.v. Administration (Vehicle or Agonist) Habituation->Admin Behavior Behavioral Testing (e.g., EPM, FST) Admin->Behavior Analysis Data Analysis Behavior->Analysis Antagonist Pre-treat with MCHR1 Antagonist Analysis->Antagonist Re_test Repeat Agonist Administration & Test Antagonist->Re_test

Caption: Workflow for inducing and validating an MCH-mediated behavioral phenotype.

Logical_Relationship cluster_cause Pharmacological Cause cluster_mechanism Molecular Mechanism cluster_effect Physiological & Behavioral Effect Agonist This compound Receptor MCHR1/2 Activation Agonist->Receptor Signaling ↓cAMP / ↑Ca²⁺ Signaling Receptor->Signaling Neural Modulation of Limbic Circuit Activity Signaling->Neural Behavior Anxiogenic / Depressive-like Behavior Neural->Behavior

References

Troubleshooting & Optimization

Optimizing Ac-hMCH(6-16)-NH2 concentration for cell-based experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ac-hMCH(6-16)-NH2 in cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, non-selective peptide agonist for the human melanin-concentrating hormone (MCH) receptors, MCHR1 and MCHR2.[1][2][3][4][5] It mimics the action of the endogenous ligand, melanin-concentrating hormone, by binding to and activating these G protein-coupled receptors (GPCRs). This activation triggers downstream intracellular signaling pathways. MCHR1 activation is known to inhibit cyclic AMP (cAMP) accumulation and stimulate intracellular calcium influx.[1][3]

Q2: What are the binding affinities of this compound for MCHR1 and MCHR2?

This compound binds with high affinity to both MCHR1 and MCHR2. The reported IC50 values, which represent the concentration of the peptide required to inhibit the binding of a radiolabeled ligand by 50%, are in the nanomolar and sub-nanomolar range.

ReceptorIC50 (nM)
MCHR10.16[2][4][5]
MCHR22.7[2][4][5]

Q3: What are the functional potencies of this compound in cell-based assays?

The functional potency is often measured by the half-maximal effective concentration (EC50) in functional assays, such as measuring calcium mobilization.

ReceptorAssayEC50 (nM)
MCHR1Aequorin Functional Assay20[2]
MCHR2Aequorin Functional Assay98[2]

Q4: How should I dissolve and store this compound?

For optimal stability, it is recommended to store this compound as a powder at -20°C for up to one year, or at -80°C for up to two years. For creating a stock solution, dissolve the peptide in a suitable solvent like sterile water or a buffer appropriate for your cell culture system. It is advisable to prepare fresh working solutions for each experiment to ensure potency.

Q5: What are the primary signaling pathways activated by this compound?

Upon binding to MCHR1, this compound initiates signaling through G-protein coupling, primarily involving Gαi and Gαq proteins. This leads to:

  • Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Activation of phospholipase C (PLC): This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate protein kinase C (PKC).

  • Activation of the mitogen-activated protein kinase (MAPK) cascade: This often involves the phosphorylation of extracellular signal-regulated kinases (ERK1/2).

MCHR1 Signaling Pathway

MCHR1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound MCHR1 MCHR1 This compound->MCHR1 Binds to G_protein Gαq/Gi MCHR1->G_protein Activates PLC PLC G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC Ca2->PKC Activates ERK p-ERK PKC->ERK Activates

Caption: MCHR1 signaling cascade initiated by this compound.

Experimental Protocols & Troubleshooting

This section provides detailed methodologies for key experiments and troubleshooting advice.

Intracellular Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration following MCHR1/2 activation by this compound.

Experimental Workflow:

Calcium_Workflow A Seed cells expressing MCHR1/2 in a 96-well plate B Load cells with a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) A->B C Wash cells to remove extracellular dye B->C D Acquire baseline fluorescence reading C->D E Add this compound at desired concentrations D->E F Measure fluorescence change over time E->F

Caption: Workflow for a calcium mobilization assay.

Detailed Protocol:

  • Cell Seeding: Seed cells (e.g., HEK293 or CHO) stably or transiently expressing MCHR1 or MCHR2 into a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) in a serum-free medium or HBSS. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with assay buffer (e.g., HBSS with 20 mM HEPES) to remove any extracellular dye.

  • Baseline Reading: Place the plate in a fluorescence plate reader and measure the baseline fluorescence for a short period (e.g., 1-2 minutes).

  • Compound Addition: Add varying concentrations of this compound to the wells. A typical starting concentration range to test would be from 1 pM to 1 µM.

  • Measurement: Immediately begin measuring the fluorescence intensity over time (e.g., every 1-2 seconds for 2-5 minutes) to capture the transient calcium peak.

Troubleshooting:

IssuePossible Cause(s)Suggested Solution(s)
No or weak response - Low receptor expression- Inactive peptide- Inappropriate cell type- Verify receptor expression via Western blot or qPCR.- Use a fresh aliquot of the peptide; confirm its activity with a positive control.- Ensure the chosen cell line has the necessary machinery for Gq-mediated signaling.
High background fluorescence - Incomplete removal of extracellular dye- Cell death- Optimize the washing steps.- Check cell viability; reduce dye incubation time or concentration if necessary.
Inconsistent results - Uneven cell seeding- Pipetting errors- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with addition speeds.
cAMP Inhibition Assay

Objective: To quantify the decrease in intracellular cAMP levels upon MCHR1 activation by this compound.

Experimental Workflow:

cAMP_Workflow A Seed cells expressing MCHR1 in a suitable plate B Pre-treat cells with This compound A->B C Stimulate with an adenylyl cyclase activator (e.g., Forskolin) B->C D Lyse cells to release intracellular cAMP C->D E Quantify cAMP levels (e.g., HTRF, ELISA) D->E

Caption: Workflow for a cAMP inhibition assay.

Detailed Protocol:

  • Cell Seeding: Seed MCHR1-expressing cells in a 96-well or 384-well plate.

  • Pre-treatment: Pre-incubate the cells with a range of this compound concentrations (e.g., 1 pM to 1 µM) for 15-30 minutes at 37°C.

  • Stimulation: Add an adenylyl cyclase activator, such as Forskolin (typically 1-10 µM), to all wells (except for the negative control) and incubate for a further 15-30 minutes.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol of your chosen cAMP detection kit.

  • cAMP Quantification: Measure the intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

Troubleshooting:

IssuePossible Cause(s)Suggested Solution(s)
No inhibition of cAMP - Low receptor expression- Insufficient Forskolin stimulation- Confirm MCHR1 expression.- Optimize Forskolin concentration to achieve a robust cAMP signal.
High variability - Cell health issues- Inconsistent incubation times- Ensure cells are healthy and not over-confluent.- Use a multichannel pipette for simultaneous additions and be precise with incubation timings.
ERK Phosphorylation Assay (Western Blot)

Objective: To detect the phosphorylation of ERK1/2 as a downstream marker of MCHR1 activation.

Experimental Workflow:

ERK_Workflow A Seed and serum-starve MCHR1-expressing cells B Stimulate with this compound for various time points A->B C Lyse cells and collect protein B->C D Perform SDS-PAGE and Western blotting C->D E Probe with antibodies for phospho-ERK and total-ERK D->E F Detect and quantify bands E->F

Caption: Workflow for an ERK phosphorylation Western blot.

Detailed Protocol:

  • Cell Culture and Starvation: Plate MCHR1-expressing cells and grow to 70-80% confluency. Serum-starve the cells for 4-12 hours prior to the experiment to reduce basal ERK phosphorylation.

  • Stimulation: Treat the cells with this compound (e.g., 100 nM) for different time points (e.g., 0, 2, 5, 10, 30 minutes).

  • Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[6]

  • Detection: Use an appropriate secondary antibody conjugated to HRP or a fluorescent dye and visualize the bands using a suitable detection system. Quantify the band intensities to determine the p-ERK/total-ERK ratio.

Troubleshooting:

IssuePossible Cause(s)Suggested Solution(s)
High basal p-ERK levels - Incomplete serum starvation- Presence of growth factors in media- Increase the duration of serum starvation.- Use a serum-free medium for starvation.
Weak p-ERK signal - Suboptimal stimulation time- Insufficient protein loading- Perform a time-course experiment to determine the peak of ERK phosphorylation.- Increase the amount of protein loaded onto the gel.
No p-ERK signal - Inactive antibody- Problem with Western blot procedure- Test the p-ERK antibody with a known positive control (e.g., EGF-stimulated cells).- Troubleshoot the Western blotting protocol (transfer efficiency, antibody dilutions, etc.).

Disclaimer

This technical support guide is intended for research use only. The provided protocols are examples and may require optimization for your specific cell line and experimental conditions. Always refer to the manufacturer's instructions for reagents and kits.

References

Technical Support Center: Ac-hMCH(6-16)-NH2 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ac-hMCH(6-16)-NH2 in vivo, with a focus on minimizing and assessing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, non-selective peptide agonist for the human melanin-concentrating hormone (MCH) receptors, MCH-1R and MCH-2R.[1][2] It binds to and activates both receptors, which are G protein-coupled receptors (GPCRs) primarily expressed in the brain.[1][2] Activation of these receptors is involved in the regulation of energy homeostasis, food intake, and other physiological processes.

Q2: What are the known binding affinities of this compound for its primary targets?

This compound exhibits high affinity for both MCH-1R and MCH-2R. The reported IC50 values are 0.16 nM for MCH-1R and 2.7 nM for MCH-2R.[1][2]

Q3: What are the potential off-target effects of this compound in vivo?

Currently, there is limited publicly available data specifically detailing the in vivo off-target effects of this compound. However, potential off-target effects could arise from several factors:

  • Binding to other receptors: Although it is a potent MCH receptor agonist, at higher concentrations it might interact with other GPCRs or ion channels.

  • Activation of unintended signaling pathways: Even if binding is specific to MCH receptors, the downstream signaling could have unintended consequences in different cell types or tissues.

  • Pharmacokinetic properties: The distribution of the peptide to tissues other than the intended site of action could lead to effects in those tissues.

Q4: How can I minimize potential off-target effects during my in vivo experiments?

Several strategies can be employed to minimize off-target effects:

  • Dose-Response Studies: Conduct thorough dose-response studies to identify the lowest effective dose that elicits the desired on-target effect.

  • Route of Administration: The choice of administration route (e.g., intracerebroventricular vs. systemic) can significantly impact the biodistribution of the peptide and potentially limit exposure to non-target tissues.

  • Control Groups: Utilize appropriate control groups, including vehicle controls and potentially a control peptide with a similar structure but no MCH receptor activity, to differentiate on-target from off-target effects.

  • Peptide Modifications: For long-term studies, consider chemical modifications to the peptide to improve its pharmacokinetic profile and target specificity, such as PEGylation, though this can also have unintended consequences.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Troubleshooting Steps
Unexpected behavioral changes not related to feeding. Activation of MCH receptors in brain regions not associated with appetite control, or interaction with other CNS receptors.1. Perform a dose-response study to see if the effect is dose-dependent. 2. Consider a more localized delivery method (e.g., stereotaxic injection into the target brain region). 3. Use an MCH receptor antagonist to see if the unexpected behavior is blocked.
Peripheral side effects (e.g., changes in blood pressure, heart rate). Systemic distribution of the peptide and activation of MCH receptors in peripheral tissues, or interaction with cardiovascular receptors.1. Measure the plasma concentration of this compound to assess systemic exposure. 2. Investigate the expression of MCH receptors in the affected peripheral tissues. 3. Compare systemic versus central administration to isolate the source of the effect.
High variability in experimental results. Inconsistent delivery of the peptide, degradation of the peptide, or variable off-target engagement.1. Verify the stability of your peptide solution. 2. Refine your administration technique for consistency. 3. Include larger sample sizes and robust statistical analysis. 4. Assess biodistribution to ensure the peptide is reaching the target tissue consistently.
Lack of expected on-target effect. Poor bioavailability, rapid degradation of the peptide, or compensatory physiological responses.1. Confirm the bioactivity of your peptide batch in vitro. 2. Measure the concentration of the peptide in the target tissue (e.g., brain homogenate) at various time points post-administration. 3. Consider co-administration with a peptidase inhibitor if rapid degradation is suspected.

Quantitative Data Summary

Table 1: Binding Affinity of this compound

ReceptorIC50 (nM)
MCH-1R0.16[1][2]
MCH-2R2.7[1][2]

Experimental Protocols

Protocol 1: In Vivo Administration via Intracerebroventricular (ICV) Injection

This protocol is a general guideline and should be optimized for your specific animal model and experimental goals.

1. Materials:

  • This compound

  • Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL) with a 30-gauge needle

  • Animal model (e.g., mouse, rat)

2. Procedure:

  • Preparation of this compound Solution:

    • On the day of the experiment, dissolve this compound in sterile saline or aCSF to the desired concentration. A common starting dose for ICV injection of MCH peptides is in the range of 1-5 µg per animal.

    • Vortex briefly to ensure complete dissolution.

  • Animal Preparation:

    • Anesthetize the animal using your institutionally approved protocol.

    • Place the animal in the stereotaxic apparatus and ensure the head is level.

    • Surgically expose the skull.

  • ICV Injection:

    • Using appropriate stereotaxic coordinates for the lateral ventricle (e.g., for a mouse: ~0.5 mm posterior to bregma, 1.0 mm lateral to the midline, 2.0 mm ventral from the skull surface), slowly drill a small hole in the skull.

    • Lower the Hamilton syringe needle to the target depth.

    • Infuse the this compound solution slowly over 1-2 minutes.

    • Leave the needle in place for an additional 1-2 minutes to allow for diffusion before slowly retracting it.

  • Post-Operative Care:

    • Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.

Protocol 2: Assessment of On-Target and Potential Off-Target Effects

1. On-Target Effect Assessment (Feeding Behavior):

  • House animals individually and allow them to acclimate to the cages and monitoring equipment.

  • Following ICV injection of this compound or vehicle, monitor food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Measure body weight daily.

2. Off-Target Effect Assessment:

  • Behavioral Phenotyping:

    • Use a battery of behavioral tests to assess anxiety (e.g., elevated plus maze, open field test), locomotor activity, and cognitive function (e.g., Morris water maze).

    • Compare the results between this compound-treated and vehicle-treated animals.

  • Physiological Monitoring:

    • If available, use telemetry to continuously monitor heart rate, blood pressure, and body temperature.

    • Collect blood samples at various time points to measure plasma biomarkers of organ function (e.g., liver enzymes, kidney function markers).

  • Biodistribution Study:

    • Synthesize a radiolabeled or fluorescently tagged version of this compound.

    • Administer the tagged peptide and at various time points, euthanize the animals and collect major organs (brain, liver, kidneys, spleen, heart, lungs).

    • Quantify the amount of tagged peptide in each organ to determine its distribution and potential for peripheral effects.

  • Receptor Occupancy Assay:

    • Following in vivo administration, collect brain tissue and perform ex vivo receptor binding assays to determine the extent to which this compound is occupying MCH receptors versus potentially other receptors.

Visualizations

MCH_Signaling_Pathway Ac_hMCH This compound MCH1R MCH-1R Ac_hMCH->MCH1R MCH2R MCH-2R Ac_hMCH->MCH2R G_protein Gαi/q MCH1R->G_protein MCH2R->G_protein PLC Phospholipase C G_protein->PLC AC Adenylyl Cyclase G_protein->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release PKC Protein Kinase C IP3_DAG->PKC Response Cellular Response (e.g., changes in neuronal excitability, gene expression) cAMP->Response Signaling Downstream Signaling (e.g., MAPK/ERK) Ca_release->Signaling PKC->Signaling Signaling->Response

Caption: MCH Receptor Signaling Pathway.

Off_Target_Workflow start In Vivo Administration of This compound on_target Assess On-Target Effects (e.g., Food Intake, Body Weight) start->on_target off_target_screen Broad Phenotypic Screen (Behavioral, Physiological) start->off_target_screen unexpected_phenotype Unexpected Phenotype Observed? off_target_screen->unexpected_phenotype biodistribution Pharmacokinetic & Biodistribution Analysis unexpected_phenotype->biodistribution Yes no_off_target No Apparent Off-Target Effect unexpected_phenotype->no_off_target No receptor_profiling Ex Vivo Receptor Occupancy/Binding Assays biodistribution->receptor_profiling antagonist_study Antagonist Rescue Experiment (Block with MCH-1R/2R antagonist) receptor_profiling->antagonist_study conclusion Identify and Characterize Off-Target Effect antagonist_study->conclusion

Caption: Experimental Workflow for Off-Target Assessment.

Troubleshooting_Logic start Unexpected In Vivo Result check_peptide Verify Peptide Integrity and Concentration start->check_peptide check_protocol Review Administration Protocol and Accuracy check_peptide->check_protocol is_reproducible Is the effect reproducible? check_protocol->is_reproducible dose_dependent Is the effect dose-dependent? is_reproducible->dose_dependent Yes end_artifact Experimental Artifact is_reproducible->end_artifact No on_target_hypothesis Hypothesize On-Target (but unexpected) Effect dose_dependent->on_target_hypothesis Yes off_target_hypothesis Hypothesize Off-Target Effect dose_dependent->off_target_hypothesis No test_on_target Test with MCH Receptor Antagonist on_target_hypothesis->test_on_target test_off_target Investigate Biodistribution and Off-Target Binding off_target_hypothesis->test_off_target end_on Confirmed On-Target test_on_target->end_on end_off Confirmed Off-Target test_off_target->end_off

Caption: Troubleshooting Unexpected In Vivo Results.

References

Technical Support Center: Intracerebroventricular (ICV) Injection of Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for intracerebroventricular (ICV) injection of peptides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in-vivo studies involving central administration of peptides.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the intracerebroventricular injection of peptides.

Troubleshooting Common Issues in ICV Peptide Injections

Problem Potential Cause(s) Recommended Solution(s) Preventative Measures
Peptide Precipitation in Solution - Poor peptide solubility in the chosen vehicle.- Incorrect pH of the solution.- High peptide concentration.[1]- Test the solubility of a small aliquot of the peptide first.[2]- For basic peptides (net positive charge), try dissolving in sterile water or a small amount of acetic acid before diluting.[2]- For acidic peptides (net negative charge), try dissolving in sterile water or a small amount of ammonium hydroxide before diluting.[2]- For neutral or hydrophobic peptides, dissolve in a minimal amount of an organic solvent like DMSO, then slowly add to the aqueous vehicle.[2][3][4]- Use sonication to aid dissolution.[2]- Determine the peptide's isoelectric point (pI) and choose a buffer pH that is at least one unit away from the pI.- Prepare solutions fresh whenever possible.
Inaccurate Cannula/Needle Placement - Incorrect stereotactic coordinates.- Difficulty identifying cranial landmarks (e.g., bregma).[3]- Movement of the animal's head during surgery.- Perform practice injections with a dye (e.g., Trypan Blue) to verify coordinates and technique.[5][6]- Immediately after the experiment, perfuse the brain and visually inspect the dye distribution to confirm it reached the ventricular system.[7][8]- Ensure the animal is securely fixed in the stereotactic frame.- Carefully clean the skull surface to clearly visualize cranial sutures.- Use a high-quality stereotactic instrument and ensure it is properly calibrated.
High Variability in Animal Responses - Inconsistent injection volume or rate.- Degradation of the peptide stock solution.- Heterogeneity of the peptide preparation (e.g., oligomeric vs. fibrillar forms of Aβ).[9]- Use a reliable microinjection pump for consistent delivery.- Aliquot peptide solutions and store them at -80°C to minimize freeze-thaw cycles.[2]- Characterize the aggregation state of peptides like amyloid-β using techniques such as atomic force microscopy.[9]- Standardize the injection procedure across all animals.- Validate the biological activity of the peptide before starting a large-scale experiment.[1]
Post-operative Complications (e.g., Infection, Inflammation) - Non-sterile surgical technique.- Inflammatory response to the injected peptide or vehicle.[10]- Damage to blood vessels during injection leading to hemorrhage.[11]- Administer post-operative analgesics and monitor animals closely for signs of distress.- Ensure all surgical instruments and the injection site are sterile.[5]- Use a slow injection rate to minimize tissue damage.- Adhere to strict aseptic surgical procedures.- Use high-purity, endotoxin-free reagents and peptides.- Include a vehicle-injected control group to assess the inflammatory response to the procedure itself.
Limited Peptide Diffusion and Efficacy - Peptides have limited penetration from the CSF into the brain parenchyma.[12]- Rapid clearance of the peptide from the CSF.[12]- For widespread distribution, consider continuous infusion via an osmotic minipump rather than a single bolus injection.[8]- Be aware that peptide concentrations can be significantly lower in brain tissue distant from the ventricles.[1]- Choose target sites that are close to the ventricular system if possible.- Consider co-infusion of a tracer to estimate the distribution of the peptide.[1]

Frequently Asked Questions (FAQs)

1. Why is intracerebroventricular (ICV) injection used for peptide administration?

ICV injection is a crucial technique used to deliver substances directly into the cerebral ventricles, which contain cerebrospinal fluid (CSF).[11] This method bypasses the blood-brain barrier (BBB), a highly selective barrier that prevents most peptides and large molecules from entering the central nervous system (CNS) from the bloodstream.[12][13] It is widely used in research to study the central effects of peptides and other therapeutic agents on the brain.[11]

2. What is the optimal vehicle for dissolving peptides for ICV injection?

The ideal vehicle should be sterile, iso-osmotic, and non-toxic. Common choices include:

  • Sterile Saline (0.9% NaCl): Widely used, but not a perfect mimic of the brain's natural environment.

  • Artificial Cerebrospinal Fluid (aCSF): Preferred as it more closely matches the ionic composition and pH of natural CSF, minimizing disruption to the CNS.

  • Phosphate-Buffered Saline (PBS): A common biological buffer, but ensure the pH is compatible with your peptide and physiological conditions.[3]

For peptides with low aqueous solubility, a small amount of a solubilizing agent like DMSO may be necessary.[3][4] However, the final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid neurotoxicity.[2]

3. How can I confirm that my injection successfully targeted the cerebral ventricles?

A common and effective method is to perform a pilot study where a small volume of a visible dye, such as Trypan Blue or Evans Blue, is injected using the same coordinates and technique.[5][6] After injection, the animal is euthanized and the brain is removed and sectioned. Successful injection into the ventricles will be indicated by the dye being distributed throughout the ventricular system.[8] If the dye is localized to a specific brain region, it suggests the injection was intraparenchymal rather than intraventricular.

4. What are the typical injection volumes and rates for mice and rats?

Injection volumes and rates must be carefully controlled to avoid a sudden increase in intracranial pressure.

  • Mice: Typical bolus injection volumes range from 1 to 5 µL.[6][14]

  • Rats: Typical bolus injection volumes range from 5 to 10 µL.

The injection should be performed slowly, over several minutes. For example, a rate of 0.5 to 1 µL/minute is often used.[15]

5. How should I handle and store my peptides to ensure their stability?

Peptide stability is critical for reproducible results.[2]

  • Storage: Lyophilized peptides should be stored at -20°C or -80°C in a desiccator.[2] Peptides containing sensitive residues like methionine, cysteine, or tryptophan are prone to oxidation and should be stored under an inert gas if possible.[2]

  • Reconstitution: Before opening, allow the peptide vial to warm to room temperature to prevent condensation.[2] Reconstitute the peptide in the appropriate sterile vehicle immediately before use.

  • Solution Storage: If storage in solution is unavoidable, it is best to prepare small aliquots and store them at -80°C to minimize freeze-thaw cycles, which can degrade the peptide.[2] The shelf life of peptides in solution is limited.[2]

6. What are the major challenges associated with peptide delivery to the CNS via ICV injection?

While ICV injection bypasses the BBB, challenges remain:

  • Inherent Instability: Peptides can be susceptible to enzymatic degradation in the physiological environment.[12]

  • Limited Parenchymal Penetration: Diffusion from the CSF into the deeper brain tissue is often limited, especially for larger peptides.[1][12] This means that brain regions distant from the ventricles may only be exposed to very low concentrations of the injected peptide.[1]

  • Rapid Clearance: The bulk flow of CSF can lead to rapid clearance of the peptide from the CNS.[12]

Experimental Protocols

Detailed Methodology for ICV Cannula Implantation and Injection in Rodents

This protocol provides a generalized procedure for stereotactic cannula implantation for subsequent ICV injections. All procedures must be approved by the institution's animal care and use committee.

Materials:

  • Stereotactic apparatus

  • Anesthesia machine with isoflurane

  • Heating pad to maintain body temperature

  • Surgical tools (scalpel, forceps, hemostats, drill)

  • Guide cannula and dummy cannula

  • Dental cement

  • Jeweler's screws

  • Internal injector cannula connected to a microsyringe pump

  • Sterile saline, antiseptic solution, and topical anesthetic

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the animal (e.g., mouse or rat) using isoflurane (1-3% in oxygen).

    • Confirm the depth of anesthesia using a toe-pinch reflex.[3]

    • Shave the head and secure the animal in the stereotactic frame.

    • Apply ophthalmic ointment to the eyes to prevent drying.[3]

    • Clean the surgical area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).

  • Surgical Incision and Skull Exposure:

    • Make a midline incision in the scalp to expose the skull.

    • Retract the skin and remove the periosteum to visualize the cranial landmarks, bregma and lambda.

    • Level the skull by ensuring that bregma and lambda are in the same horizontal plane.

  • Drilling and Cannula Implantation:

    • Identify the stereotactic coordinates for the lateral ventricle. For mice, a common coordinate relative to bregma is: Anterior-Posterior (AP): -0.3 mm; Medial-Lateral (ML): ±1.0 mm; Dorsal-Ventral (DV): -3.0 mm from the skull surface.[8]

    • Mark the entry point on the skull and drill a small hole.

    • Insert one or two small jeweler's screws into the skull nearby to serve as anchors for the dental cement.

    • Slowly lower the guide cannula to the predetermined DV coordinate.

  • Fixation and Closure:

    • Apply dental cement to the skull, covering the base of the cannula and the anchor screws to secure the implant.

    • Once the cement has hardened, insert the dummy cannula into the guide cannula to keep it patent.

    • Suture the scalp incision around the implant.

  • Post-operative Care and Recovery:

    • Administer post-operative analgesics as per approved protocol.

    • Place the animal in a clean cage on a heating pad for recovery.

    • Allow the animal to recover for at least one week before starting ICV injections.

  • ICV Injection Procedure:

    • Briefly restrain the conscious animal.

    • Remove the dummy cannula and insert the internal injector cannula, which should extend slightly beyond the tip of the guide cannula.

    • Infuse the peptide solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) using a microsyringe pump.

    • After the infusion is complete, leave the injector in place for an additional minute to minimize backflow.

    • Withdraw the injector and replace the dummy cannula.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_surgery Phase 2: Surgical Procedure cluster_exp Phase 3: Experimentation cluster_analysis Phase 4: Analysis peptide_prep Peptide Solution Preparation & Validation injection ICV Peptide Injection (Bolus or Infusion) peptide_prep->injection animal_prep Animal Acclimation & Baseline Measurements anesthesia Anesthesia & Stereotactic Mounting animal_prep->anesthesia cannulation Cannula Implantation Surgery anesthesia->cannulation recovery Post-operative Recovery (1 week) cannulation->recovery recovery->injection monitoring Behavioral/Physiological Monitoring injection->monitoring tissue_collection Tissue Collection & Processing monitoring->tissue_collection data_analysis Biochemical/Histological Data Analysis tissue_collection->data_analysis verification Injection Site Verification tissue_collection->verification

Caption: Experimental workflow for ICV peptide administration studies.

troubleshooting_logic cluster_causes Potential Cause Investigation cluster_solutions Corrective Actions start Unexpected Experimental Outcome check_peptide Is the peptide solution stable and active? start->check_peptide check_injection Was the injection accurate? start->check_injection check_animal Is there a health issue with the animal model? start->check_animal reformulate Reformulate peptide. Check solubility & pH. check_peptide->reformulate No verify_coords Verify injection site with dye study. check_injection->verify_coords Unsure health_check Perform health monitoring. Review surgical protocol. check_animal->health_check Yes reformulate->start Re-run Experiment verify_coords->start Re-run Experiment health_check->start Re-run Experiment

Caption: Logical workflow for troubleshooting ICV injection experiments.

References

Technical Support Center: Ac-hMCH(6-16)-NH2 Handling and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Ac-hMCH(6-16)-NH2 in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a synthetic peptide fragment of human Melanin-Concentrating Hormone (MCH). It acts as a non-selective agonist for both human MCH receptor 1 (MCH-1R) and MCH receptor 2 (MCH-2R)[1][2][3][4][5]. Its sequence contains amino acids, including cysteine and methionine, which are susceptible to oxidation[6].

Q2: What are the primary causes of this compound degradation in experimental buffers?

The degradation of this compound in aqueous buffers can be attributed to several factors:

  • Oxidation: The presence of methionine and cysteine residues makes the peptide prone to oxidation, which can be catalyzed by light, temperature, metal ions, and oxygen in the buffer. This is a primary concern for maintaining the biological activity of the peptide.

  • Proteolytic Degradation: Proteases present in cell lysates or other biological samples can cleave the peptide bonds, leading to inactivation.

  • Hydrolysis: Peptide bonds can be hydrolyzed, especially at non-optimal pH values and elevated temperatures.

  • Adsorption: Peptides can adsorb to the surfaces of storage vials and labware, leading to a decrease in the effective concentration.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to aggregation and degradation of the peptide.

Q3: How should I reconstitute and store the lyophilized this compound peptide?

For optimal stability, follow these guidelines for reconstitution and storage:

  • Reconstitution: Briefly centrifuge the vial to ensure the peptide powder is at the bottom. Reconstitute the peptide in a small amount of sterile, nuclease-free dimethyl sulfoxide (DMSO) before diluting with the experimental buffer.

  • Stock Solution Storage: Aliquot the reconstituted peptide into small, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month)[2].

Q4: What is the recommended pH for my experimental buffer to ensure the stability of this compound?

While the optimal pH for MCH receptor binding is typically near physiological pH (around 7.4), peptide stability is often enhanced in slightly acidic conditions (pH 5-6). For short-term experiments, a buffer at pH 7.4 containing appropriate stabilizers is acceptable. However, for longer incubations, a slightly more acidic pH may be considered if compatible with the experimental system.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of peptide activity or inconsistent results. Peptide degradation due to oxidation.Prepare fresh working solutions for each experiment. Avoid vigorous vortexing. Consider degassing buffers to remove dissolved oxygen. Store stock solutions under an inert gas like argon or nitrogen.
Peptide degradation due to proteases.Add a broad-spectrum protease inhibitor cocktail to your experimental buffer.
Incorrect peptide concentration due to adsorption.Use low-protein-binding microcentrifuge tubes and pipette tips. Including a carrier protein like 0.1% Bovine Serum Albumin (BSA) in the buffer can help prevent adsorption.
Multiple freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use volumes after reconstitution to avoid repeated freezing and thawing.
Precipitation observed in the peptide solution. Peptide has low solubility in the buffer.Ensure the initial reconstitution in DMSO is complete before dilution. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid effects on the biological system. If precipitation persists, sonication may help to dissolve the peptide.
Buffer components are incompatible.Ensure all buffer components are fully dissolved and the pH is correctly adjusted before adding the peptide.

Experimental Protocols

Protocol for Preparation of a Stable this compound Working Solution
  • Materials:

    • Lyophilized this compound

    • Sterile, nuclease-free Dimethyl Sulfoxide (DMSO)

    • Experimental Buffer (e.g., MCH Receptor Binding Buffer)

    • Low-protein-binding microcentrifuge tubes

    • Protease Inhibitor Cocktail

  • Procedure:

    • Briefly centrifuge the vial of lyophilized this compound to collect the powder at the bottom.

    • Allow the vial to equilibrate to room temperature before opening.

    • Add the required volume of DMSO to the vial to create a concentrated stock solution (e.g., 1 mM). Gently pipette up and down to ensure the peptide is fully dissolved.

    • Aliquot the stock solution into single-use, low-protein-binding tubes.

    • Store the aliquots at -80°C.

    • For the working solution, thaw a single aliquot of the stock solution.

    • Prepare the experimental buffer. A recommended MCH Receptor Binding Buffer is: 25 mM HEPES, 10 mM MgCl₂, 0.5 mM CaCl₂, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.

    • Immediately before use, add a protease inhibitor cocktail to the experimental buffer according to the manufacturer's instructions.

    • Dilute the this compound stock solution to the final desired concentration in the prepared experimental buffer. Mix gently by inversion.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Notes
Lyophilized Powder-20°C to -80°CUp to 2 yearsStore in a desiccator to prevent moisture absorption.
Stock Solution in DMSO-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
Working Solution in Buffer2-8°CUse immediatelyPrepare fresh for each experiment.

Table 2: Common Components of Broad-Spectrum Protease Inhibitor Cocktails

Inhibitor Target Protease Class
AEBSF, PMSF, AprotininSerine Proteases
E-64, LeupeptinCysteine Proteases
Pepstatin AAspartic Proteases
EDTAMetalloproteases
BestatinAminopeptidases

Visualizations

Peptide_Degradation_Pathways This compound This compound Degradation Degradation This compound->Degradation Susceptible to Oxidation Oxidation Degradation->Oxidation e.g. Proteolysis Proteolysis Degradation->Proteolysis e.g. Hydrolysis Hydrolysis Degradation->Hydrolysis e.g.

Caption: Major degradation pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment Reconstitute Reconstitute in DMSO Aliquot Aliquot Stock Solution Reconstitute->Aliquot Store Store at -80°C Aliquot->Store PrepareBuffer Prepare Buffer with Protease Inhibitors Store->PrepareBuffer Use single aliquot Dilute Dilute to Working Concentration PrepareBuffer->Dilute Assay Perform Assay Dilute->Assay

Caption: Recommended workflow for handling this compound.

Troubleshooting_Logic action action problem problem start Inconsistent Results? problem->start check_prep Fresh Solution? start->check_prep check_protease Protease Inhibitors Used? check_prep->check_protease Yes action_prep Prepare Fresh Working Solution check_prep->action_prep No check_adsorption Low-Binding Tubes Used? check_protease->check_adsorption Yes action_protease Add Protease Inhibitor Cocktail check_protease->action_protease No check_freeze_thaw Single-Use Aliquots? check_adsorption->check_freeze_thaw Yes action_adsorption Use Low-Binding Plastics & BSA check_adsorption->action_adsorption No check_freeze_thaw->problem Yes, problem persists. Consult further. action_freeze_thaw Aliquot Stock Solution check_freeze_thaw->action_freeze_thaw No

References

Interpreting unexpected results in Ac-hMCH(6-16)-NH2 experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ac-hMCH(6-16)-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic peptide that acts as a non-selective agonist for both the human melanin-concentrating hormone receptor 1 (MCHR1) and melanin-concentrating hormone receptor 2 (MCHR2).[1][2][3][4][5] It is a truncated analog of the endogenous neuropeptide, melanin-concentrating hormone (MCH).[6] MCHR1, a G-protein coupled receptor (GPCR), couples to Gαi and Gαq proteins.[7] Activation of MCHR1 by agonists like this compound typically leads to the inhibition of cyclic AMP (cAMP) accumulation (via Gαi) and an increase in intracellular calcium levels (via Gαq).[8][9]

Q2: What are the expected outcomes in a typical in vitro experiment using this compound?

In cell-based assays expressing MCHR1 or MCHR2, application of this compound is expected to elicit a dose-dependent response. In functional assays, this translates to a decrease in forskolin-stimulated cAMP levels or an increase in intracellular calcium concentration.[8] Binding assays should demonstrate high-affinity binding to both MCHR1 and MCHR2.[1][4]

Q3: What are the binding affinities and functional potencies of this compound?

This compound is a potent agonist for both MCHR1 and MCHR2. The reported IC50 values for binding are approximately 0.16 nM for MCHR1 and 2.7 nM for MCHR2.[1][2][4][5] In functional assays, the EC50 values are reported to be around 20 nM for MCHR1 and 98 nM for MCHR2 in aequorin-based calcium assays.[1][4]

Troubleshooting Guide for Unexpected Results

Q4: My calcium signaling assay shows a rapid decrease in response after the initial stimulation with this compound. What could be the cause?

This phenomenon is likely due to receptor desensitization, a common feature of GPCRs.[3][10] Upon prolonged or repeated exposure to an agonist, the MCH receptors can become desensitized, leading to a diminished response. One study indicated that MCH-mediated ERK signaling desensitizes while MCHR1 is still at the plasma membrane, suggesting a mechanism other than just receptor internalization.[3]

  • Troubleshooting Steps:

    • Time-course experiments: Perform a time-course experiment to determine the optimal stimulation time for your assay.

    • Washout steps: If your experimental design involves multiple stimulations, ensure adequate washout periods between agonist applications to allow for receptor resensitization.

    • Lower agonist concentrations: Use the lowest concentration of this compound that gives a robust signal to minimize desensitization.

Q5: I am observing paradoxical effects of this compound in my in vivo experiments, particularly related to feeding or sleep, that contradict published literature. Why might this be happening?

The MCH system is known for its complex and sometimes paradoxical roles in regulating physiological processes like feeding and sleep.[6][11] For instance, while MCH is generally considered orexigenic (appetite-stimulating), MCHR1 knockout mice can exhibit paradoxical hyperphagia (increased food intake) alongside a lean phenotype.[6][11] Similarly, the effects on sleep can be complex, with some studies showing that MCHR1 antagonists can either decrease total sleep time or have no effect, and MCHR1 knockout mice paradoxically show increased REM sleep.[11]

  • Potential Explanations:

    • Experimental conditions: The specific experimental conditions, such as the animal model, diet, and time of administration, can significantly influence the outcome.

    • Neuroanatomical context: The effects of MCH signaling are highly dependent on the specific brain regions and neuronal circuits being activated.

    • Compensatory mechanisms: Chronic administration of an MCH agonist might trigger compensatory mechanisms in the complex network of appetite and sleep regulation.

Q6: I am concerned about potential off-target effects of this compound. What is known about its selectivity?

This compound is a non-selective agonist for MCHR1 and MCHR2.[1][2][3][4][5] While it is a valuable tool for studying the combined effects of activating both receptors, it cannot be used to dissect the specific roles of each receptor subtype. If your experimental system expresses both MCHR1 and MCHR2, the observed effects will be a composite of activating both pathways.

  • Recommendations:

    • Use selective antagonists: To isolate the effects of MCHR1 activation, consider using a selective MCHR1 antagonist in conjunction with this compound.

    • Cell lines with single receptor expression: Whenever possible, use cell lines that selectively express either MCHR1 or MCHR2 to study the pharmacology of each receptor in isolation.

Data Presentation

Table 1: Binding Affinities and Functional Potencies of this compound

ParameterReceptorValue (nM)Reference(s)
IC50 (Binding) MCHR10.16[1][2][4][5]
MCHR22.7[1][2][4][5]
EC50 (Aequorin Assay) MCHR120[1][4]
MCHR298[1][4]

Experimental Protocols

Protocol 1: Aequorin-Based Intracellular Calcium Assay

This protocol is a general guideline for measuring intracellular calcium mobilization upon GPCR activation using an aequorin-based luminescent assay.

Objective: To quantify the activation of MCH receptors by this compound by measuring changes in intracellular calcium levels.

Materials:

  • HEK293 or CHO cells stably expressing the MCH receptor (MCHR1 or MCHR2) and aequorin.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Coelenterazine h (substrate for aequorin).

  • This compound stock solution.

  • Luminometer plate reader.

  • White, opaque 96- or 384-well microplates.

Procedure:

  • Cell Plating:

    • The day before the assay, seed the MCH receptor-expressing cells into white, opaque microplates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

    • Incubate the plates overnight at 37°C in a humidified CO2 incubator.

  • Coelenterazine Loading:

    • On the day of the assay, prepare a working solution of coelenterazine h in the assay buffer.

    • Remove the culture medium from the cells and add the coelenterazine h solution.

    • Incubate the plate in the dark at room temperature for 1-2 hours to allow for aequorin reconstitution.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Place the plate in the luminometer.

    • Inject the this compound dilutions into the wells and immediately begin measuring the luminescent signal. The signal is typically measured kinetically over a period of 30-60 seconds.

  • Data Analysis:

    • The luminescent signal is proportional to the intracellular calcium concentration.

    • Plot the peak luminescence intensity or the area under the curve against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity of this compound to MCH receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for MCH receptors.

Materials:

  • Cell membranes prepared from cells expressing MCHR1 or MCHR2.

  • Radiolabeled MCH ligand (e.g., [¹²⁵I]-MCH).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • This compound stock solution.

  • Non-specific binding control (e.g., a high concentration of unlabeled MCH).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, radiolabeled MCH ligand (at a concentration near its Kd), and varying concentrations of this compound in the binding buffer.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled MCH).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

MCH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound MCHR1 MCHR1 (GPCR) This compound->MCHR1 Gq Gαq MCHR1->Gq Gi Gαi MCHR1->Gi PLC PLC Gq->PLC AC Adenylate Cyclase Gi->AC inhibition IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP_decrease ↓ cAMP AC->cAMP_decrease Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release PKC PKC DAG->PKC Downstream_Ca Downstream Effects Ca2_release->Downstream_Ca Downstream_cAMP Downstream Effects cAMP_decrease->Downstream_cAMP

Caption: MCHR1 Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (MCHR-expressing cells) Plate_Cells Plate Cells in Assay-specific Plates Cell_Culture->Plate_Cells Assay_Incubation Incubation with This compound Plate_Cells->Assay_Incubation Reagent_Prep Prepare Reagents (e.g., this compound dilutions) Reagent_Prep->Assay_Incubation Signal_Detection Signal Detection (Luminescence/Radioactivity) Assay_Incubation->Signal_Detection Data_Normalization Data Normalization and Processing Signal_Detection->Data_Normalization Curve_Fitting Dose-Response Curve Fitting Data_Normalization->Curve_Fitting Parameter_Calculation Calculation of EC50/IC50/Ki Curve_Fitting->Parameter_Calculation

Caption: General Experimental Workflow.

References

Validation & Comparative

A Comparative Analysis of Ac-hMCH(6-16)-NH2 and Native MCH Peptide Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivity of the synthetic peptide fragment Ac-hMCH(6-16)-NH2 and the full-length native melanin-concentrating hormone (MCH) peptide. The information presented herein is intended to assist researchers in selecting the appropriate tool for their studies of the MCH system, a key regulator of energy homeostasis, appetite, and other physiological processes.

Executive Summary

Native melanin-concentrating hormone (MCH) is a cyclic neuropeptide that acts as the endogenous ligand for two G protein-coupled receptors, MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2). The synthetic peptide, this compound, represents a truncated analog of human MCH. This guide demonstrates that while both peptides act as agonists at MCH receptors, their potency and selectivity exhibit notable differences.

Quantitative Bioactivity Comparison

The following tables summarize the binding affinities and functional activities of this compound and native human MCH (hMCH) at their cognate receptors. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Receptor Binding Affinity

LigandReceptorAssay TypeParameterValue (nM)
This compound MCHR1Radioligand BindingIC500.16
MCHR2Radioligand BindingIC502.7
Native hMCH MCHR1Radioligand BindingKd3.1 ± 0.4[1]
MCHR2Radioligand BindingKd9.6 ± 0.5[1]
MCHR1Radioligand BindingIC500.3[2]
MCHR2Radioligand BindingIC501.5[2]

Table 2: Functional Activity

LigandReceptorAssay TypeParameterValue (nM)
This compound MCHR1AequorinEC5020
MCHR2AequorinEC5098
Native hMCH MCHR1Calcium Mobilization (FLIPR)EC503.9[2]
MCHR2Calcium Mobilization (FLIPR)EC500.1[2]
MCHR1AequorinEC5014.4[1]
MCHR2AequorinEC502.10[1][3]

Based on the available data, this compound acts as a non-selective agonist at both MCHR1 and MCHR2. In comparison, native hMCH also demonstrates agonistic activity at both receptors, with some studies suggesting a higher potency, particularly at MCHR2 in functional assays.[2]

MCH Receptor Signaling Pathways

Activation of MCH receptors by either native MCH or this compound initiates a cascade of intracellular signaling events. MCHR1 is known to couple to multiple G proteins, primarily Gi/o and Gq, leading to diverse downstream effects. MCHR2, on the other hand, predominantly signals through Gq.

MCHR1_Signaling cluster_second_messengers Second Messengers MCHR1 MCHR1 Gi Gαi/o MCHR1->Gi couples to Gq Gαq MCHR1->Gq couples to MCH MCH or This compound MCH->MCHR1 AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 release

MCHR1 Signaling Pathway

MCHR2_Signaling cluster_second_messengers Second Messengers MCHR2 MCHR2 Gq Gαq MCHR2->Gq couples to MCH MCH or This compound MCH->MCHR2 PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 release

MCHR2 Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of common assays used to characterize the activity of MCH receptor ligands.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the MCH receptor, providing information on its binding affinity (Ki or IC50).

Binding_Assay_Workflow A Prepare cell membranes expressing MCH receptor B Incubate membranes with radiolabeled MCH (e.g., ¹²⁵I-MCH) and varying concentrations of test compound (this compound or native MCH) A->B C Separate bound from free radioligand (e.g., filtration) B->C D Quantify radioactivity of bound ligand C->D E Determine IC₅₀/Kᵢ values D->E

Radioligand Binding Assay Workflow

Protocol Outline:

  • Membrane Preparation: Cells stably or transiently expressing the MCH receptor of interest (MCHR1 or MCHR2) are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are subsequently resuspended in a suitable buffer.

  • Binding Reaction: The prepared membranes are incubated with a fixed concentration of a radiolabeled MCH ligand (e.g., [125I]MCH) and a range of concentrations of the unlabeled competitor ligand (this compound or native MCH).

  • Separation: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is then determined.

Aequorin Functional Assay

This assay measures the functional activity of a ligand by detecting changes in intracellular calcium levels upon receptor activation. It is particularly useful for Gq-coupled receptors like MCHR2 and can also be adapted for Gi/o-coupled receptors like MCHR1.

Protocol Outline:

  • Cell Culture: Cells co-expressing the MCH receptor, apoaequorin (a photoprotein), and a G-protein (like Gα16 for promiscuous coupling) are cultured in appropriate microplates.

  • Coelenterazine Loading: The cells are incubated with coelenterazine, a substrate for aequorin, in the dark.

  • Ligand Addition: The test compound (this compound or native MCH) is added to the wells.

  • Luminescence Detection: Upon ligand binding and receptor activation leading to an increase in intracellular calcium, aequorin emits light. This luminescence is measured using a luminometer.

  • Data Analysis: Dose-response curves are constructed by plotting the luminescence signal against the ligand concentration to determine the EC50 value (the concentration of ligand that produces 50% of the maximal response).

cAMP Assay

This assay is used to determine the functional activity of ligands for Gi/o-coupled receptors like MCHR1 by measuring the inhibition of adenylyl cyclase activity.

Protocol Outline:

  • Cell Culture: Cells expressing MCHR1 are cultured in microplates.

  • Forskolin Stimulation: The cells are stimulated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.

  • Ligand Treatment: The cells are co-treated with forskolin and varying concentrations of the test compound (this compound or native MCH).

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP production is plotted against the ligand concentration to determine the IC50 or EC50 value.

Conclusion

Both this compound and native MCH peptide are valuable tools for investigating the MCH system. This compound serves as a potent, non-selective agonist, offering a stable and readily available alternative to the full-length peptide. Native MCH, as the endogenous ligand, remains the gold standard for studying the physiological effects of MCH receptor activation. The choice between these two peptides will depend on the specific requirements of the experimental design, including the desired receptor selectivity and the need to mimic endogenous signaling. The provided data and protocols offer a foundation for researchers to make informed decisions and design robust experiments to further elucidate the roles of the MCH pathway in health and disease.

References

Ac-hMCH(6-16)-NH2: A Comparative Analysis of Potency Against Other MCH Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of the synthetic melanin-concentrating hormone (MCH) agonist, Ac-hMCH(6-16)-NH2, with other notable MCH receptor agonists. The data presented is compiled from various in vitro studies to assist researchers in selecting the appropriate tools for their investigations into the MCH system, a key regulator of energy homeostasis and other physiological processes.

Potency at MCH Receptors: A Quantitative Comparison

This compound is a truncated analog of the endogenous human MCH (hMCH) and acts as a non-selective agonist at both MCH receptor 1 (MCH-1R) and MCH receptor 2 (MCH-2R).[1][2][3][4] Its potency, along with that of other key MCH agonists, is summarized in the table below. The data is presented as IC50, EC50, or Ki values, which represent the concentration of the agonist required to elicit a half-maximal inhibition of binding, a half-maximal functional response, or the inhibitory constant, respectively. Lower values indicate higher potency.

AgonistReceptorPotency (nM)Assay TypeReference
This compound MCH-1R0.16 (IC50)Radioligand Binding[1][2][3][4]
MCH-2R2.7 (IC50)Radioligand Binding[1][2][3][4]
MCH-1R20 (EC50)Aequorin Functional Assay[1]
MCH-2R98 (EC50)Aequorin Functional Assay[1]
MCH (human, mouse, rat) MCH-1R0.3 (IC50)Radioligand Binding[5]
MCH-2R1.5 (IC50)Radioligand Binding[5]
MCH-1R3.9 (EC50)Calcium Mobilization (FLIPR)[5]
MCH-2R0.1 (EC50)Calcium Mobilization (FLIPR)[5]
[Ala17]-MCH MCH-1R0.16 (Ki)Radioligand Binding[4][5]
MCH-2R34 (Ki)Radioligand Binding[4][5]
MCH (salmon) MCH-1R17 (EC50)Functional Assay[5]
MCH-2R54 (EC50)Functional Assay[5]

MCH Receptor Signaling Pathways

Activation of MCH receptors, which are G protein-coupled receptors (GPCRs), initiates downstream signaling cascades that regulate cellular function. The MCH-1R is known to couple to both Gαi and Gαq proteins. Coupling to Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, coupling to Gαq activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentrations.

MCH_Signaling_Pathway cluster_membrane Cell Membrane cluster_Gi Gαi Pathway cluster_Gq Gαq Pathway MCHR1 MCH-1R G_alpha_i Gαi MCHR1->G_alpha_i Activates G_alpha_q Gαq MCHR1->G_alpha_q Activates MCH_Agonist MCH Agonist (e.g., this compound) MCH_Agonist->MCHR1 Binds to AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., modulation of neuronal activity, energy metabolism) cAMP->Cellular_Response PLC Phospholipase C (PLC) G_alpha_q->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2_plus ↑ Intracellular Ca²⁺ IP3_DAG->Ca2_plus Ca2_plus->Cellular_Response

Caption: MCH-1R signaling through Gαi and Gαq pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to be representative and may require optimization for specific cell lines and experimental conditions.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the MCH receptor.

Materials:

  • HEK293 cells stably expressing the MCH receptor (MCH-1R or MCH-2R)

  • Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radiolabeled MCH ligand (e.g., [¹²⁵I]-MCH)

  • Unlabeled MCH agonist (for determining non-specific binding)

  • Test compounds (e.g., this compound)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare cell membranes from HEK293 cells overexpressing the MCH receptor.

  • In a 96-well plate, add cell membranes, radiolabeled MCH ligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For determining non-specific binding, a separate set of wells should contain a high concentration of unlabeled MCH agonist.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Following incubation, rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Calcium Mobilization Assay (FLIPR)

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

  • CHO or HEK293 cells stably co-expressing the MCH receptor and a G-protein that couples to the calcium pathway (e.g., Gαq or a chimeric G-protein like Gαqi5).

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compounds

  • Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

  • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

  • During the incubation, prepare a plate containing the test compounds at various concentrations.

  • After dye loading, wash the cells with assay buffer.

  • Place both the cell plate and the compound plate into the FLIPR instrument.

  • The FLIPR will measure the baseline fluorescence, then add the test compounds to the cells and continue to measure the fluorescence signal over time.

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

  • Analyze the data by calculating the peak fluorescence response for each concentration of the test compound.

  • Plot the response as a function of the compound concentration to determine the EC50 value.

cAMP Assay

This assay measures the inhibition of adenylyl cyclase activity, and thus the decrease in intracellular cAMP levels, following activation of Gαi-coupled receptors.

Materials:

  • CHO or HEK293 cells stably expressing the MCH-1R.

  • Cell culture medium.

  • Forskolin (an adenylyl cyclase activator).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test compounds.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Plate the cells in a suitable multi-well plate and culture overnight.

  • On the day of the assay, pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

  • Add varying concentrations of the test compound to the cells.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time to allow for the modulation of cAMP levels.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

  • The inhibitory effect of the agonist will be observed as a decrease in the forskolin-stimulated cAMP levels.

  • Plot the percentage of inhibition of the forskolin response as a function of the agonist concentration to determine the EC50 value.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_calcium Calcium Mobilization Assay cluster_cAMP cAMP Assay B1 Prepare Cell Membranes B2 Incubate Membranes with Radioligand & Test Compound B1->B2 B3 Filter & Wash B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate IC50 B4->B5 C1 Plate & Culture Cells C2 Load Cells with Calcium-Sensitive Dye C1->C2 C3 Add Test Compound & Measure Fluorescence (FLIPR) C2->C3 C4 Analyze Data & Calculate EC50 C3->C4 A1 Plate & Culture Cells A2 Pre-incubate with PDE Inhibitor A1->A2 A3 Add Test Compound & Forskolin A2->A3 A4 Lyse Cells & Measure cAMP A3->A4 A5 Calculate EC50 A4->A5

Caption: Workflow for key MCH agonist potency assays.

References

A Comparative Guide to Ac-hMCH(6-16)-NH2 and Selective MCHR1 Agonists in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the non-selective melanin-concentrating hormone (MCH) receptor agonist, Ac-hMCH(6-16)-NH2, and selective MCHR1 agonists. It includes supporting experimental data, detailed protocols for key functional assays, and visualizations of relevant biological pathways and workflows to aid researchers in selecting the appropriate tools for their studies on MCHR1.

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a critical role in regulating energy homeostasis, feeding behavior, and other physiological processes.[1] It exerts its effects through two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2.[2][3] While MCHR1 is found in all mammals, MCHR2 is present in non-rodent higher species, including humans.[3] To dissect the specific functions mediated by MCHR1, researchers often employ peptide agonists.

This compound is a truncated analog of human MCH (hMCH) that acts as a potent, non-selective agonist at both MCHR1 and MCHR2.[4][5] Its utility lies in activating the MCH system broadly. However, to isolate the physiological roles of MCHR1 from those of MCHR2, highly selective MCHR1 agonists are necessary.[4] This guide compares the functional characteristics of the non-selective this compound with representative selective MCHR1 agonists.

Data Presentation: Agonist Performance

The following tables summarize the quantitative data on the binding affinity and functional potency of this compound and examples of selective MCHR1 agonists at human MCH receptors.

Table 1: Binding Affinity of MCH Receptor Agonists

CompoundTargetParameterValue (nM)Selectivity
This compound hMCHR1IC₅₀0.16[5][6][7]Non-selective
hMCHR2IC₅₀2.7[5][6][7]
Peptide 26 *hMCHR1IC₅₀0.5[4]>200-fold for hMCHR1
hMCHR2IC₅₀>100[4]
[Ala17]-MCH hMCHR1Kᵢ0.16[8]~212-fold for hMCHR1
hMCHR2Kᵢ34[8]

Note: Peptide 26 is Ac-dArg⁶-cyclo(S-S)(Cys⁷-Met⁸-Leu⁹-Asn¹⁰-Arg¹¹-Val¹²-Tyr¹³-Arg¹⁴-Pro¹⁵-Cys¹⁶)-NH₂.[4]

Table 2: Functional Potency of MCH Receptor Agonists

CompoundTargetAssay TypeParameterValue (nM)
This compound hMCHR1Aequorin (Ca²⁺)EC₅₀20[6][7]
hMCHR2Aequorin (Ca²⁺)EC₅₀98[6][7]
Peptide 26 hMCHR1Calcium MobilizationEC₅₀47[4]
hMCHR2Calcium MobilizationEC₅₀>10,000[4]

MCHR1 Signaling Pathways

MCHR1 is a versatile GPCR that couples to multiple G protein families, primarily Gαi/o and Gαq, to initiate downstream signaling cascades.[2][9][10]

  • Gαi/o Pathway: Upon agonist binding, MCHR1 activates Gαi/o proteins, which inhibit the enzyme adenylyl cyclase. This action leads to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

  • Gαq Pathway: MCHR1 activation also engages Gαq proteins, which stimulate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a transient increase in cytosolic Ca²⁺ concentration.[3][10]

  • ERK Activation: Downstream of these initial events, MCHR1 signaling can also lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), which is involved in regulating numerous cellular processes.[9][10]

MCHR1_Signaling cluster_membrane Plasma Membrane cluster_G_proteins G Proteins cluster_effectors Effectors & Second Messengers Agonist MCH Agonist MCHR1 MCHR1 Agonist->MCHR1 Binds Gq Gαq MCHR1->Gq Activates Gi Gαi/o MCHR1->Gi Activates PLC PLC Gq->PLC Activates ERK p-ERK ↑ Gq->ERK AC Adenylyl Cyclase Gi->AC Inhibits Gi->ERK IP3 IP₃ PLC->IP3 Generates cAMP cAMP AC->cAMP Generates Ca2 [Ca²⁺]i ↑ IP3->Ca2 Induces Ca2->ERK

Figure 1. MCHR1 signaling pathways initiated by agonist binding.

Experimental Protocols

Detailed methodologies for common functional assays are provided below.

Receptor Binding Assay (Time-Resolved Fluorescence)

This assay quantifies the ability of a test compound to compete with a labeled ligand for binding to the MCHR1 receptor.

  • Materials:

    • Human recombinant MCHR1 membrane preparation (e.g., from Euroscreen).

    • Europium-labeled MCH (Eu-MCH) (e.g., from PerkinElmer).

    • Binding Buffer: 25 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA.

    • Test compounds (this compound, selective agonists) at various concentrations.

    • Unlabeled MCH for determining non-specific binding.

    • 96-well microplates.

    • Plate reader capable of time-resolved fluorescence detection.

  • Procedure:

    • Prepare serial dilutions of test compounds in Binding Buffer.

    • In a 96-well plate, add 50 µL of Binding Buffer, 25 µL of Eu-MCH (final concentration ~2 nM), and 25 µL of the test compound dilution.

    • For total binding wells, add 25 µL of buffer instead of the test compound.

    • For non-specific binding wells, add 25 µL of a high concentration of unlabeled MCH (final concentration ~0.5 µM).

    • Initiate the binding reaction by adding 50 µL of the MCHR1 membrane preparation (e.g., 5 µ g/well ) to all wells.

    • Incubate the plate for 90 minutes at room temperature with gentle agitation.

    • Wash the plate to remove unbound ligand.

    • Measure the time-resolved fluorescence signal using an appropriate plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.[1]

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following MCHR1 activation via the Gαq pathway.

  • Materials:

    • HEK293 or CHO cells stably expressing human MCHR1.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM).

    • Probenecid (an anion-exchange transport inhibitor, often used to improve dye retention).

    • Test compounds at various concentrations.

    • Black, clear-bottom 96- or 384-well microplates.

    • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

  • Procedure:

    • Plate the MCHR1-expressing cells in microplates and grow to 80-90% confluency.

    • Prepare the dye-loading solution by mixing the fluorescent calcium dye and probenecid in the Assay Buffer.

    • Remove the culture medium from the cells and add the dye-loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark to allow for dye uptake.

    • Prepare serial dilutions of the test compounds in Assay Buffer.

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate.

    • Measure the baseline fluorescence for a short period (10-20 seconds).

    • Automatically inject the test compounds into the wells while continuously recording the fluorescence signal for 2-3 minutes.

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Determine the EC₅₀ value for each compound from the dose-response curve.[11]

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gαi activation, by quantifying the reduction in cAMP levels.

  • Materials:

    • HEK293 or CHO cells stably expressing human MCHR1.

    • Stimulation Buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX).

    • Forskolin (an adenylyl cyclase activator).

    • Test compounds at various concentrations.

    • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

  • Procedure:

    • Culture MCHR1-expressing cells in appropriate plates as required by the detection kit.

    • Pre-incubate the cells with serial dilutions of the test compounds in Stimulation Buffer for 15-30 minutes at 37°C.

    • Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production.

    • Incubate for another 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

    • The agonist's effect is seen as a dose-dependent inhibition of the forskolin-induced cAMP signal.

    • Calculate the IC₅₀ (or EC₅₀ for inhibition) value from the dose-response curve.[9][12]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing agonists in a functional assay.

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Culture MCHR1- expressing cells B1 Perform functional assay (e.g., Calcium Mobilization) A1->B1 A2 Prepare serial dilutions of agonists (Non-selective & Selective) B2 Add agonists to cells A2->B2 B1->B2 B3 Measure signal response (e.g., Fluorescence) B2->B3 C1 Generate dose-response curves B3->C1 C2 Calculate EC₅₀/IC₅₀ and Emax values C1->C2 C3 Compare potency and efficacy C2->C3

Figure 2. General workflow for comparing MCHR1 agonists.

Conclusion

The choice between this compound and a selective MCHR1 agonist depends entirely on the research question.

  • This compound serves as a valuable tool for studying the overall effects of the MCH system, as it activates both MCHR1 and MCHR2.[6] It is useful in systems where only MCHR1 is expressed (such as in rodents) or for initial screening purposes.[8]

  • Selective MCHR1 Agonists , such as Peptide 26, are indispensable for research in systems where both receptors are present (e.g., human cell lines, primates).[4] Their high selectivity allows for the precise investigation of MCHR1-mediated signaling pathways and physiological functions, effectively isolating them from any confounding effects of MCHR2 activation. This is crucial for validating MCHR1 as a specific drug target and for developing therapeutics with minimal off-target activity.

References

Ac-hMCH(6-16)-NH2: A Non-Selective Agonist for Melanin-Concentrating Hormone Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neurobiology, metabolism, and drug discovery, understanding the specificity of receptor ligands is paramount. This guide provides a detailed comparison of Ac-hMCH(6-16)-NH2, a truncated analog of human melanin-concentrating hormone (MCH), and its interaction with MCH receptor 1 (MCH1R) and MCH receptor 2 (MCH2R). Experimental data is presented to validate its binding affinity and functional activity, alongside comparisons with other MCH receptor ligands.

This compound is a synthetic peptide fragment of the endogenous neuropeptide MCH. It has been characterized as a non-selective agonist, demonstrating high-affinity binding and functional activation of both human MCH receptors.[1][2][3][4][5][6] This lack of selectivity makes it a useful tool for studying the combined effects of activating both MCH receptor subtypes. In contrast, other ligands have been developed with a preference for MCH1R, offering a means to dissect the individual roles of this receptor.

Comparative Binding Affinities of MCH Receptor Ligands

The binding affinity of a ligand to its receptor is a critical measure of its potency. The following table summarizes the binding affinities (IC50 or Ki values) of this compound and other representative MCH receptor ligands for MCH1R and MCH2R. Lower values indicate higher binding affinity.

CompoundReceptorBinding Affinity (nM)Selectivity
This compound MCH1R 0.16 [1][2][3][4][6]Non-selective
MCH2R 2.7 [1][2][3][4][6]
MCH (human, mouse, rat)MCH1R0.3[1][3]Non-selective
MCH2R1.5[1][3]
[Ala17]-MCHMCH1R0.16 (Ki)[1][3][6]MCH1R Selective
MCH2R34 (Ki)[1][3][6]
ATC0175MCH1R13.5[1]MCH1R Selective
MCH2R>10000[1]
SNAP 94847MCH1R2.2 (Ki)[1][3]MCH1R Selective

Functional Activity at MCH Receptors

Beyond binding, the functional consequence of ligand interaction is crucial. For G-protein coupled receptors like MCH1R and MCH2R, agonist-induced activation typically leads to downstream signaling events, such as the mobilization of intracellular calcium. The table below compares the functional potencies (EC50 values) of this compound and the endogenous ligand MCH.

CompoundReceptorFunctional Potency (EC50, nM)Assay Type
This compound MCH1R 20 [2][4]Aequorin [2][4]
MCH2R 98 [2][4]Aequorin [2][4]
MCH (human, mouse, rat)MCH1R3.9[1][3]Calcium Mobilization (FLIPR)[1][3]
MCH2R0.1[1][3]Calcium Mobilization (FLIPR)[1][3]

MCH1 Receptor Signaling Pathway

The melanin-concentrating hormone receptor 1 (MCH1R) is a G-protein coupled receptor (GPCR) that primarily couples to Gi and Gq proteins.[7][8][9] Upon agonist binding, these G-proteins initiate distinct downstream signaling cascades. The Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][10][11] The Gq pathway activates phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, a key event measured in functional assays.[11][12]

MCH1R_Signaling cluster_membrane Plasma Membrane MCH1R MCH1R Gi Gαi MCH1R->Gi Activates Gq Gαq MCH1R->Gq Activates Agonist This compound Agonist->MCH1R Binds AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces Ca2 [Ca²⁺]i IP3->Ca2 Releases

Caption: MCH1R signaling cascade upon agonist binding.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor.

Binding_Assay_Workflow A Prepare cell membranes expressing MCH receptor B Incubate membranes with radiolabeled MCH ligand (e.g., ¹²⁵I-MCH) A->B C Add increasing concentrations of test compound (e.g., this compound) B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand (e.g., via filtration) D->E F Quantify bound radioactivity E->F G Calculate IC50 value F->G

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the MCH receptor of interest (MCH1R or MCH2R) are prepared from cultured cells.[13]

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled MCH ligand (e.g., ¹²⁵I-MCH) and varying concentrations of the unlabeled test compound.[13]

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is then determined.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Calcium_Assay_Workflow A Culture cells expressing the MCH receptor B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Add increasing concentrations of the test agonist (e.g., this compound) B->C D Measure fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR) C->D E Plot the peak fluorescence response against agonist concentration D->E F Calculate EC50 value E->F

Caption: Workflow for a calcium mobilization assay.

Methodology:

  • Cell Culture: Cells stably or transiently expressing the MCH receptor are cultured in microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5), which becomes fluorescent upon binding to calcium.[14][15]

  • Agonist Addition: The test agonist is added to the cells at various concentrations.

  • Fluorescence Measurement: A fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader), is used to measure the change in fluorescence intensity in real-time.[12]

  • Data Analysis: The peak fluorescence signal is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated.[16]

References

A Comparative Analysis of Ac-hMCH(6-16)-NH2 and [Ala17]-MCH for MCH Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two commonly used peptide agonists for the melanin-concentrating hormone (MCH) receptors: Ac-hMCH(6-16)-NH2 and [Ala17]-MCH. Understanding the distinct pharmacological profiles of these tools is crucial for the accurate interpretation of experimental results and the advancement of research targeting the MCH system, which is implicated in the regulation of energy homeostasis, mood, and sleep.

Executive Summary

This compound is a truncated, non-selective agonist that potently activates both the MCH-1 receptor (MCH-1R) and the MCH-2 receptor (MCH-2R). In contrast, [Ala17]-MCH is a full-length MCH analogue engineered for high selectivity towards MCH-1R, with significantly diminished activity at MCH-2R. This fundamental difference in receptor selectivity is the primary determinant for their application in research.

Quantitative Comparison of Receptor Binding and Functional Activity

The following tables summarize the binding affinities (Ki, Kd, IC50) and functional potencies (EC50) of this compound and [Ala17]-MCH at human MCH-1 and MCH-2 receptors. The data has been compiled from various sources, and it is important to note that absolute values may vary depending on the specific experimental conditions.

Table 1: Receptor Binding Affinity

CompoundReceptorBinding Affinity ConstantValue (nM)
This compound MCH-1RIC500.16[1][2]
MCH-2RIC502.7[1][2]
[Ala17]-MCH MCH-1RKi0.16[3]
Kd0.37
MCH-2RKi34[3]
KdLittle demonstrable binding[4]

Table 2: Functional Agonist Potency

CompoundReceptorFunctional AssayPotency (EC50 in nM)
[Ala17]-MCH MCH-1RCalcium Mobilization17[3]
MCH-2RCalcium Mobilization54[3]

Note: Functional potency data for this compound was not available in the searched literature.

Key Differentiators

  • Receptor Selectivity: The most critical difference lies in their selectivity. This compound is a non-selective agonist, making it a useful tool for studying the combined effects of activating both MCH-1R and MCH-2R. Conversely, [Ala17]-MCH is a selective MCH-1R agonist, which is invaluable for dissecting the specific roles of this receptor subtype.

  • Peptide Structure: this compound is a truncated version of the native human MCH, consisting of amino acid residues 6-16. [Ala17]-MCH is a full-length analogue of MCH with a substitution at position 17.

Signaling Pathways of MCH Receptors

Activation of MCH receptors, which are G protein-coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The primary signaling pathways are depicted in the diagram below. Both MCH-1R and MCH-2R can couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. MCH-1R can also couple to Gi/o proteins, which inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels.

MCH_Signaling cluster_receptor MCH Receptor Activation cluster_gi Gi/o Pathway (MCH-1R) cluster_gq Gq Pathway (MCH-1R & MCH-2R) MCH_Ligand MCH Agonist (this compound or [Ala17]-MCH) MCHR1 MCH-1R MCH_Ligand->MCHR1 MCHR2 MCH-2R MCH_Ligand->MCHR2 Gi Gi/o MCHR1->Gi Gq Gq MCHR1->Gq MCHR2->Gq AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP ↓ cAMP AC_inhibit->cAMP PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release

MCH Receptor Signaling Pathways

Experimental Protocols

Detailed below are representative protocols for the key experiments used to characterize and compare MCH receptor agonists.

Receptor Binding Assay (Competitive Binding)

This protocol is designed to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare membranes from cells expressing MCH-1R or MCH-2R (e.g., HEK293 or CHO cells) Incubate Incubate membranes, radioligand, and test compound together Membrane_Prep->Incubate Radioligand Prepare radiolabeled MCH (e.g., ¹²⁵I-MCH) Radioligand->Incubate Test_Compound Prepare serial dilutions of This compound or [Ala17]-MCH Test_Compound->Incubate Filter Separate bound from free radioligand via rapid filtration Incubate->Filter Count Quantify radioactivity on filters Filter->Count Analyze Calculate IC50/Ki values Count->Analyze

Workflow for a Competitive Receptor Binding Assay

Detailed Method:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 or CHO cells stably or transiently expressing either human MCH-1R or MCH-2R.

    • Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare crude membrane fractions.

    • Determine protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of cell membranes, a constant concentration of radiolabeled MCH (e.g., [¹²⁵I]-MCH), and varying concentrations of the unlabeled test compound (this compound or [Ala17]-MCH).

    • Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay (Calcium Mobilization)

This assay measures the ability of an agonist to stimulate the MCH receptor and elicit an increase in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation.

Calcium_Assay cluster_cell_prep Cell Preparation cluster_stimulation Agonist Stimulation cluster_measurement Measurement & Analysis Plate_Cells Plate MCH-1R or MCH-2R expressing cells (e.g., CHO or HEK293) in a 96-well plate Load_Dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Plate_Cells->Load_Dye Add_Agonist Add serial dilutions of This compound or [Ala17]-MCH Load_Dye->Add_Agonist Measure_Fluorescence Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR) Add_Agonist->Measure_Fluorescence Analyze_Data Calculate EC50 values Measure_Fluorescence->Analyze_Data

Workflow for a Calcium Mobilization Functional Assay

Detailed Method:

  • Cell Preparation:

    • Plate CHO or HEK293 cells expressing the MCH receptor of interest into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for approximately 1 hour at 37°C.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the agonist (this compound or [Ala17]-MCH).

    • Use an automated fluorometric imaging plate reader (FLIPR) or a similar instrument to add the agonist solutions to the cell plate and simultaneously monitor the fluorescence intensity.

    • The fluorescence signal will increase as intracellular calcium levels rise upon receptor activation.

  • Data Analysis:

    • The peak fluorescence response is measured for each agonist concentration.

    • Plot the response against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression.

Conclusion and Recommendations

The choice between this compound and [Ala17]-MCH should be dictated by the specific research question.

  • For studies investigating the overall physiological effects of MCH system activation, or where the relative contributions of MCH-1R and MCH-2R are being explored, the non-selective agonist this compound is a suitable tool.

  • For experiments aimed at elucidating the specific functions and signaling pathways of MCH-1R, the selective agonist [Ala17]-MCH is the superior choice.

It is imperative for researchers to clearly state the specific agonist used in their publications to ensure the reproducibility and correct interpretation of their findings. The detailed protocols and comparative data provided in this guide are intended to aid in the selection and application of these valuable research tools.

References

SNAP-94847 as a Negative Control for Ac-hMCH(6-16)-NH2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing robust experimental controls is paramount for the validation of results. This guide provides a comprehensive comparison of SNAP-94847, a selective Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonist, and Ac-hMCH(6-16)-NH2, a non-selective MCH receptor agonist, to facilitate the use of SNAP-94847 as a negative control in MCHR1-related studies.

This document outlines the pharmacological properties of both compounds, presents key experimental data in a comparative format, and provides detailed protocols for essential in vitro assays. Furthermore, signaling pathways and experimental workflows are visualized to enhance understanding.

Pharmacological Profiles at a Glance

This compound is a potent peptide agonist that activates both human MCH Receptor 1 (MCH-1R) and MCH Receptor 2 (MCH-2R).[1][2] In contrast, SNAP-94847 is a small molecule antagonist that demonstrates high affinity and selectivity for MCHR1, making it an ideal tool to specifically block MCHR1-mediated effects.[3][4][5] Its utility as a negative control lies in its ability to competitively inhibit the binding of MCHR1 agonists like this compound and thereby prevent downstream signaling.

Comparative Performance Data

The following table summarizes the key binding and functional parameters for SNAP-94847 and this compound, highlighting their opposing actions on the MCH receptor system.

ParameterSNAP-94847 (Antagonist)This compound (Agonist)Reference
Target(s) Melanin-Concentrating Hormone Receptor 1 (MCHR1)Melanin-Concentrating Hormone Receptor 1 (MCH-1R) & 2 (MCH-2R)[1][3]
Mechanism of Action Selective AntagonistNon-selective Agonist[1][3]
Binding Affinity (Ki) 2.2 nM (for MCHR1)0.16 nM (for MCH-1R)[3][6]
Dissociation Constant (Kd) 530 pM (for MCHR1)Not explicitly found[3]
Inhibitory Concentration (IC50) Not applicable0.16 nM (for MCH-1R), 2.7 nM (for MCH-2R)[1]
Functional Potency (EC50) Not applicable20 nM (for MCH-1R), 98 nM (for MCH-2R) in aequorin functional assay[1][7]
Functional Inhibition (IC50) Not explicitly found for this compound, but effectively blocks MCH-induced effectsNot applicable[8]

MCHR1 Signaling Pathway

Activation of MCHR1 by an agonist such as this compound initiates a cascade of intracellular events. MCHR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gαi and Gαq proteins.[9][10][11][12] Coupling to Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[13][14] Coupling to Gαq activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing the mobilization of intracellular calcium (Ca2+).[13][14] SNAP-94847, as a competitive antagonist, blocks the initial binding of the agonist, thereby preventing the initiation of these downstream signaling events.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCHR1 G_protein Gαi / Gαq MCHR1->G_protein Activates Agonist This compound (Agonist) Agonist->MCHR1 Activates Antagonist SNAP-94847 (Negative Control) Antagonist->MCHR1 Blocks AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP Converts PIP2 PIP2 ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Ca_release->Cellular_Response PKC->Cellular_Response

MCHR1 Signaling Pathway

Experimental Protocols

To effectively demonstrate that SNAP-94847 acts as a negative control for this compound, several key in vitro experiments can be performed. Below are detailed protocols for competitive radioligand binding, calcium mobilization, and cAMP inhibition assays.

Competitive Radioligand Binding Assay

This assay quantitatively determines the ability of SNAP-94847 to compete with a radiolabeled ligand for binding to MCHR1, thereby preventing the binding of an agonist like this compound.

Materials:

  • HEK293 cells stably expressing human MCHR1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand (e.g., [³H]-SNAP-7941 or a suitable labeled MCH analog)

  • This compound

  • SNAP-94847

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Culture MCHR1-expressing HEK293 cells to ~80-90% confluency. Harvest the cells and homogenize them in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell membrane preparation (typically 10-20 µg of protein).

    • 50 µL of radioligand at a concentration near its Kd.

    • 50 µL of either:

      • Buffer (for total binding).

      • A high concentration of unlabeled MCH (e.g., 1 µM) (for non-specific binding).

      • Increasing concentrations of this compound (to determine its binding affinity).

      • Increasing concentrations of SNAP-94847 (to determine its binding affinity).

      • A fixed concentration of this compound in the presence of increasing concentrations of SNAP-94847 (to demonstrate competitive antagonism).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters several times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of the unlabeled ligand and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare MCHR1-expressing cell membranes Start->Membrane_Prep Assay_Setup Set up 96-well plate with membranes, radioligand, and test compounds (this compound and SNAP-94847) Membrane_Prep->Assay_Setup Incubation Incubate to reach binding equilibrium Assay_Setup->Incubation Filtration Filter to separate bound and free radioligand Incubation->Filtration Counting Quantify bound radioactivity using scintillation counting Filtration->Counting Analysis Analyze data to determine IC50 and Ki values Counting->Analysis End End Analysis->End

Radioligand Binding Assay Workflow
Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of MCHR1 by this compound and the inhibitory effect of SNAP-94847.

Materials:

  • HEK293 cells stably expressing human MCHR1

  • Cell culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • This compound

  • SNAP-94847

  • 96- or 384-well black-walled, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed MCHR1-expressing HEK293 cells into black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution (containing Fluo-4 AM and probenecid in assay buffer). Incubate the plate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and SNAP-94847 in assay buffer.

  • Assay Measurement:

    • Agonist Mode: Place the dye-loaded cell plate into the fluorescence plate reader. Record a baseline fluorescence reading. Add different concentrations of this compound to the wells and immediately begin kinetic measurement of fluorescence intensity for several minutes.

    • Antagonist (Negative Control) Mode: Pre-incubate the dye-loaded cells with increasing concentrations of SNAP-94847 for 15-30 minutes. After the pre-incubation, add a fixed, sub-maximal concentration (e.g., EC80) of this compound to all wells (except for the negative control wells) and immediately measure the fluorescence response.

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. For agonist dose-response curves, plot ΔF against the log concentration of this compound to determine the EC50. For the antagonist experiment, plot the inhibition of the agonist response against the log concentration of SNAP-94847 to determine the IC50.

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity (and thus cAMP production) via the Gαi pathway, and the reversal of this effect by SNAP-94847.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human MCHR1

  • Cell culture medium

  • Forskolin (an adenylyl cyclase activator)

  • IBMX (a phosphodiesterase inhibitor)

  • This compound

  • SNAP-94847

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Lysis buffer

  • Microplate reader compatible with the chosen assay kit

Procedure:

  • Cell Treatment: Seed MCHR1-expressing cells in a suitable microplate and culture overnight.

  • Pre-treat the cells with IBMX for a short period to prevent cAMP degradation.

  • Antagonist Pre-incubation: For the antagonist mode, pre-incubate the cells with increasing concentrations of SNAP-94847 for 15-30 minutes.

  • Agonist Stimulation: Add this compound at various concentrations (for agonist mode) or a fixed concentration (for antagonist mode) to the wells.

  • Adenylyl Cyclase Activation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: For the agonist effect, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the EC50. For the antagonist effect, plot the percentage of reversal of the agonist-induced inhibition against the log concentration of SNAP-94847 to determine the IC50.

Conclusion

SNAP-94847 serves as an excellent negative control for studies involving the MCHR1 agonist this compound. Its high affinity and selectivity for MCHR1 allow for the specific blockade of receptor-mediated signaling pathways. By employing the detailed experimental protocols provided in this guide, researchers can confidently validate the MCHR1-specific effects of this compound and ensure the robustness and reliability of their findings. The clear disparity in their mechanisms of action and functional outcomes, as demonstrated through binding and functional assays, underscores the value of SNAP-94847 in dissecting the specific contributions of MCHR1 in complex biological systems.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.